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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of MRS4719, a P2X4 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals. Executive Summary The P2X4 receptor, an ATP-gated cation channel, is a promising therapeutic target for a range of pathologies, including neuroinflam...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2X4 receptor, an ATP-gated cation channel, is a promising therapeutic target for a range of pathologies, including neuroinflammation, chronic pain, and ischemic stroke.[1][2][3] Its activation leads to cation influx and triggers downstream inflammatory signaling.[1] MRS4719 has emerged as a potent and selective antagonist of the human P2X4 receptor, demonstrating significant neuroprotective and neuro-rehabilitative effects in preclinical models. This document provides a comprehensive technical overview of the mechanism of action of MRS4719, detailing its interaction with the P2X4 receptor, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

The P2X4 Receptor: Structure and Function

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[4] These receptors form trimeric structures in the plasma membrane, functioning as non-selective cation channels that permit the influx of Na+, K+, and Ca2+.[4] Notably, the P2X4 receptor exhibits the highest calcium permeability among all P2X family members.[4]

P2X4 receptors are widely expressed in the central nervous system (CNS) and immune cells, including microglia, macrophages, neurons, and mast cells.[1][4][5] Beyond the plasma membrane, P2X4 is also uniquely localized to intracellular lysosomal compartments, where it plays a role in regulating Ca2+ homeostasis, lysosomal fusion, and autocrine signaling.[1][3][6]

MRS4719: A Potent and Selective P2X4 Antagonist

MRS4719 is a 1,5-dihydro-2H-naphtho[1,2-b][4]diazepine-2,4(3H)-dione derivative identified as a potent antagonist of the human P2X4 receptor.[7] Structure-activity relationship (SAR) studies identified MRS4719 (analogue 21u) as a highly active compound with significant potential for therapeutic development.[8][7]

Core Antagonistic Mechanism

The primary mechanism of MRS4719 is the direct antagonism of the P2X4 receptor. By binding to the receptor, MRS4719 prevents the conformational changes induced by ATP, thereby inhibiting the opening of the ion channel. This blockade directly prevents the influx of cations, most significantly Ca2+, into the cell.

This antagonistic action has been quantified in cellular assays, demonstrating a potent inhibition of P2X4 receptor function.[8][7][9] MRS4719 effectively reduces ATP-induced intracellular calcium ([Ca2+]i) influx in both recombinant cell lines expressing the human P2X4 receptor and in primary human monocyte-derived macrophages, which endogenously express the target.[8][7][9][10]

Quantitative Data: Potency and Selectivity

The potency and selectivity of MRS4719 have been characterized using in vitro pharmacological assays. The data highlights its high affinity for the human P2X4 receptor and its selectivity over other related P2X subtypes.

CompoundTarget ReceptorPotency (IC50)Selectivity ProfileReference
MRS4719 Human P2X40.503 µMSelective versus hP2X1, hP2X2/3, and hP2X3 receptors.[8][7][9][10]
MRS4596Human P2X41.38 µMSelective versus hP2X1, hP2X2/3, and hP2X3 receptors.[8][7][10]

Impact on Downstream Signaling Pathways

The influx of Ca2+ through the P2X4 channel is a critical first step in a cascade of downstream signaling events, particularly in immune cells like microglia and macrophages.[4] By blocking this initial calcium signal, MRS4719 effectively inhibits these subsequent pathways.

Key downstream pathways modulated by P2X4 activation include:

  • p38 MAP Kinase (MAPK) Activation: Influx of Ca2+ through P2X4 is a critical step linking receptor stimulation to the activation of p38 MAPK.[4]

  • BDNF Release: In microglia, the P2X4-p38 MAPK pathway drives the synthesis and release of brain-derived neurotrophic factor (BDNF).[1][4] This microglia-neuron communication is implicated in pain hypersensitivity.[4]

  • Prostaglandin E2 (PGE2) Release: In macrophages, P2X4 signaling can activate cytosolic PLA2, leading to the release of arachidonic acid and subsequent production of the inflammatory mediator PGE2.[4][5]

By antagonizing the P2X4 receptor, MRS4719 prevents the initial Ca2+ trigger, thereby disrupting these pro-inflammatory and neuromodulatory signaling cascades.

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space P2X4 P2X4 Receptor Ca_Influx Ca²+ Influx P2X4->Ca_Influx Mediates ATP Extracellular ATP ATP->P2X4 Activates MRS4719 MRS4719 MRS4719->P2X4 Blocks p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK PGE2 PGE₂ Release Ca_Influx->PGE2 (in Macrophages) BDNF BDNF Release p38_MAPK->BDNF (in Microglia)

P2X4 receptor signaling cascade and the inhibitory action of MRS4719.

Experimental Protocols and Methodologies

The characterization of MRS4719 involves a series of standardized in vitro and in vivo assays. The following sections detail the generalized protocols for these key experiments.

In Vitro: Calcium Influx Assay

This assay is fundamental for determining the potency (IC50) of P2X4 antagonists. It measures the change in intracellular calcium concentration in response to receptor activation by ATP, and the inhibition of this response by the antagonist.

Objective: To quantify the inhibitory effect of MRS4719 on ATP-induced calcium influx in cells expressing the human P2X4 receptor.

Materials:

  • Cell Line: Human astrocytoma cell line 1321N1 stably expressing the human P2X4 receptor, or primary human monocyte-derived macrophages.

  • Agonist: Adenosine 5'-triphosphate (ATP), typically used at an EC80 concentration (the concentration that elicits 80% of the maximal response).

  • Antagonist: MRS4719.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent Ca2+ indicator.

  • Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed cells in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for adherence.

  • Dye Loading: Remove culture medium and load cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer. Incubate for approximately 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Pre-incubation: Add varying concentrations of MRS4719 to the wells. Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.[9]

  • Fluorescence Measurement:

    • Place the microplate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Initiate the assay by adding the ATP solution (at EC80 concentration) to all wells simultaneously using the instrument's integrated pipettor.

    • Record the change in fluorescence intensity over time. The influx of calcium binds to the dye, causing a sharp increase in fluorescence.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to controls (wells with no antagonist).

    • Plot the normalized response against the logarithm of the MRS4719 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Assay_Workflow start Start plate 1. Plate Cells (e.g., hP2X4-1321N1) start->plate dye 2. Load with Ca²+ Dye (e.g., Fluo-4 AM) plate->dye wash 3. Wash Cells dye->wash antagonist 4. Pre-incubate with MRS4719 (15 min) wash->antagonist read 5. Measure Fluorescence (Baseline Reading) antagonist->read agonist 6. Add ATP (EC₈₀) (Stimulation) read->agonist record 7. Record Fluorescence Change (Peak Response) agonist->record analyze 8. Analyze Data (Calculate IC₅₀) record->analyze end End analyze->end

Generalized workflow for a fluorescence-based calcium influx assay.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model

This model is used to evaluate the neuroprotective and neuro-rehabilitative effects of MRS4719 in the context of ischemic stroke.

Objective: To assess the ability of MRS4719 to reduce brain infarct volume and improve functional outcomes following an induced ischemic stroke in mice.

Materials:

  • Animal Model: Male or female mice (e.g., C57BL/6).

  • Anesthesia: Isoflurane or similar.

  • Surgical Equipment: Surgical microscope, micro-forceps, cautery, and sutures.

  • Occluding Filament: Monofilament (e.g., 6-0 nylon) with a silicon-coated tip.

  • Drug Delivery System: Subcutaneous osmotic minipumps (e.g., Alzet).

  • Compound: MRS4719 dissolved in a suitable vehicle.

Protocol:

  • Anesthesia and Incision: Anesthetize the mouse and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion:

    • Temporarily ligate the CCA and permanently cauterize the ECA.

    • Insert the monofilament through an incision in the ECA stump and advance it up the ICA until it lodges in the anterior cerebral artery, blocking the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a set occlusion period (e.g., 60 minutes), withdraw the filament to allow blood flow to resume (reperfusion).[10]

  • Drug Administration: Immediately after reperfusion, implant a subcutaneous osmotic minipump loaded with MRS4719 (e.g., at doses of 0.5-3 mg/kg/day) for continuous infusion over several days.[9]

  • Post-operative Care: Suture the incision, provide post-operative analgesia, and monitor the animal for recovery.

  • Endpoint Analysis:

    • Infarct Volume: At a predetermined time point (e.g., 3 days post-MCAO), euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC).[7] The unstained (white) area represents the infarct, which can be quantified using image analysis software.

    • Brain Atrophy and Functional Outcomes: For longer-term studies (e.g., 35 days), assess brain atrophy via histological analysis.[7] Perform behavioral tests (e.g., Morris water maze for learning and memory, rotarod for motor coordination) to evaluate functional recovery.[9]

Conclusion

MRS4719 is a potent and selective antagonist of the human P2X4 receptor. Its mechanism of action is centered on the direct blockade of the P2X4 ion channel, preventing ATP-induced calcium influx. This primary action inhibits critical downstream pro-inflammatory and neuromodulatory signaling pathways, such as p38 MAPK activation and the subsequent release of BDNF and PGE2. The efficacy of this mechanism has been validated in both cellular calcium influx assays and in vivo models of ischemic stroke, where MRS4719 demonstrates significant neuroprotective effects.[8][7][9] These findings underscore the translational potential of MRS4719 as a therapeutic agent for pathologies involving P2X4 receptor hyperactivation.[10][11]

References

Exploratory

MRS4719: A Potent and Selective P2X4 Receptor Antagonist for Ischemic Stroke

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract MRS4719 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellula...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4719 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). Emerging research has highlighted the significant role of the P2X4 receptor in the neuroinflammatory cascade following ischemic stroke. By blocking this receptor, MRS4719 demonstrates considerable neuroprotective and neuro-rehabilitative effects, positioning it as a promising therapeutic candidate for the treatment of ischemic stroke. This technical guide provides a comprehensive overview of the function of MRS4719, including its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols for its evaluation, and a visualization of the pertinent signaling pathways.

Introduction to the P2X4 Receptor and its Role in Ischemic Stroke

The P2X4 receptor is a member of the P2X family of purinergic receptors, which are ATP-gated ion channels.[1] In the central nervous system, P2X4 receptors are predominantly expressed on microglia and macrophages.[2] Following an ischemic event, damaged and dying cells release large amounts of ATP into the extracellular space. This surge in extracellular ATP acts as a danger signal, activating P2X4 receptors on microglia and other immune cells.

Activation of the P2X4 receptor leads to an influx of cations, primarily Ca2+, which triggers a downstream signaling cascade.[2] This cascade results in the activation of the NLRP3 inflammasome and the p38 MAPK pathway, leading to the production and release of pro-inflammatory cytokines such as IL-1β and TNF-α.[3][4] This inflammatory response, while a natural part of the immune response, can exacerbate neuronal damage in the acute phase of ischemic stroke.

MRS4719: A Selective P2X4 Receptor Antagonist

MRS4719 is a novel small molecule that acts as a potent and selective antagonist of the human P2X4 receptor.[5] Its chemical structure is 5-(2-(5-thioxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)pyridin-4-yl)-1,5-dihydro-2H-naphtho[1,2-b][6][7]diazepine-2,4(3H)-dione. By competitively binding to the P2X4 receptor, MRS4719 prevents its activation by ATP, thereby inhibiting the downstream inflammatory signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for MRS4719, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of MRS4719

ParameterValueSpeciesAssayReference
IC50 vs. hP2X4R0.503 µMHumanCa2+ influx assay in HEK cells[5]
SelectivityHighly selective vs. hP2X1R, hP2X2/3R, hP2X3RHumanNot specified[5]

Table 2: In Vivo Efficacy of MRS4719 in a Mouse Model of Ischemic Stroke (MCAO)

DoseEffect on Infarct VolumeAnimal ModelReference
1.5 mg/kg/daySignificant reductionYoung adult male mice (8-12 weeks old)[8]
3.0 mg/kg/daySignificant reductionYoung adult male mice (8-12 weeks old)[8]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of the P2X4 receptor in the context of ischemic stroke and the point of intervention for MRS4719.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (from damaged cells) P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca2+ Influx P2X4R->Ca_influx Mediates p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Cytokines Pro-inflammatory Cytokine Release (IL-1β, TNF-α) p38_MAPK->Cytokines NLRP3->Cytokines Neuroinflammation Neuroinflammation & Neuronal Damage Cytokines->Neuroinflammation MRS4719 MRS4719 (Antagonist) MRS4719->P2X4R Blocks

P2X4 Receptor Signaling Pathway in Ischemic Stroke

Experimental Protocols

In Vitro Intracellular Calcium Influx Assay

This protocol describes the measurement of ATP-induced intracellular calcium influx in human embryonic kidney (HEK293) cells overexpressing the human P2X4 receptor, and the inhibitory effect of MRS4719.

Materials:

  • HEK293 cells stably expressing human P2X4R

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • ATP solution

  • MRS4719

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HEK293-hP2X4R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with 20 mM HEPES).

    • Wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS.

    • Add 100 µL of HBSS containing various concentrations of MRS4719 or vehicle control to the respective wells.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.

    • Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for each well.

    • Inject a solution of ATP (to a final concentration that elicits a submaximal response) into each well.

    • Continuously record the fluorescence intensity for a set period to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of MRS4719 to determine the IC50 value.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of transient focal cerebral ischemia in mice and the assessment of the neuroprotective effects of MRS4719.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Surgical microscope

  • Micro-scissors and forceps

  • Nylon monofilament suture (e.g., 6-0) with a silicone-coated tip

  • MRS4719

  • Vehicle control (e.g., saline)

  • Osmotic minipumps

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Brain matrix slicer

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

    • Place the mouse on a heating pad to maintain body temperature at 37°C.

  • Surgical Procedure (Intraluminal Suture Method): [9]

    • Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA.

    • Introduce the silicone-coated nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60 minutes.

  • Drug Administration:

    • Immediately after inducing the MCAO, implant a subcutaneous osmotic minipump to deliver a continuous infusion of MRS4719 or vehicle for a specified duration (e.g., 3 days).[8]

  • Reperfusion:

    • After the occlusion period, withdraw the monofilament to allow for reperfusion of the MCA territory.

    • Suture the neck incision.

  • Post-operative Care:

    • Administer analgesics and monitor the animal for recovery.

  • Infarct Volume Assessment (e.g., at 3 days post-MCAO): [8]

    • Anesthetize the mouse and perfuse transcardially with saline.

    • Harvest the brain and slice it into coronal sections (e.g., 2 mm thick) using a brain matrix.

    • Incubate the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Acquire images of the stained sections.

  • Data Analysis:

    • Use image analysis software to measure the area of infarction in each brain slice.

    • Calculate the total infarct volume by integrating the infarct areas across all slices.

    • Compare the infarct volumes between the MRS4719-treated and vehicle-treated groups.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of MRS4719.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion invitro_start HEK293 cells expressing hP2X4R calcium_assay Intracellular Calcium Influx Assay invitro_start->calcium_assay ic50 Determine IC50 of MRS4719 calcium_assay->ic50 conclusion Evaluate Neuroprotective Efficacy of MRS4719 ic50->conclusion invivo_start Mouse Model of Ischemic Stroke (MCAO) treatment Administer MRS4719 or Vehicle invivo_start->treatment assessment Assess Neurological Deficits & Infarct Volume treatment->assessment data_analysis Compare Treatment Groups assessment->data_analysis data_analysis->conclusion

Experimental Workflow for MRS4719 Evaluation

Conclusion

MRS4719 is a potent and selective P2X4 receptor antagonist with demonstrated neuroprotective effects in preclinical models of ischemic stroke. Its ability to inhibit the ATP-induced inflammatory cascade makes it a compelling candidate for further investigation and development as a novel therapeutic agent for this debilitating condition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of MRS4719 and the broader field of purinergic signaling in neurological disorders.

References

Foundational

P2X4 Receptor Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric, ATP-gated, non-selective cation channel with a wides...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric, ATP-gated, non-selective cation channel with a widespread distribution throughout the body.[1][2] It is notably expressed in the central and peripheral nervous systems, immune cells, and various epithelial and endothelial tissues.[1][2][3] Upon activation by extracellular adenosine 5'-triphosphate (ATP), the P2X4 receptor facilitates the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the initiation of a diverse array of downstream signaling cascades.[4][5] This receptor is distinguished from other P2X family members by its high permeability to calcium, slow desensitization kinetics, and unique subcellular localization, with a significant population residing in lysosomal compartments.[4][5][6]

The involvement of P2X4 receptor signaling has been implicated in a range of physiological and pathological processes, including neuropathic pain, inflammation, immune responses, and cardiovascular regulation.[1][2][3][7] Its pivotal role in these pathways has positioned the P2X4 receptor as a promising therapeutic target for various disorders.[2] This technical guide provides a comprehensive overview of the core P2X4 receptor signaling pathways, detailed experimental protocols for their investigation, and quantitative data to support further research and drug development efforts.

Core Signaling Pathways

Activation of the P2X4 receptor by ATP triggers a rapid influx of cations, which serves as the primary stimulus for multiple downstream signaling events. The specific pathway engaged is often cell-type dependent and dictated by the local molecular environment.

p38 MAPK-BDNF Pathway in Neuropathic Pain

In microglia, the P2X4 receptor plays a critical role in the pathogenesis of neuropathic pain.[5][8] Following peripheral nerve injury, the expression of P2X4 receptors on microglia in the spinal cord is upregulated.[8][9] The binding of ATP to these receptors initiates a signaling cascade that is central to the communication between microglia and neurons, leading to pain hypersensitivity.[5]

The key steps in this pathway are:

  • ATP Binding and Cation Influx: ATP released from sources like damaged neurons binds to the P2X4 receptor on microglia.

  • Calcium Influx: The opening of the P2X4 channel leads to a significant influx of Ca²⁺.[4][5]

  • p38 MAPK Activation: The rise in intracellular calcium activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7]

  • BDNF Synthesis and Release: Activated p38 MAPK promotes the synthesis and subsequent release of Brain-Derived Neurotrophic Factor (BDNF).[4][5]

  • Neuronal Disinhibition: BDNF released from microglia acts on TrkB receptors on spinal lamina I neurons, leading to the downregulation of the potassium-chloride cotransporter KCC2. This results in a depolarizing shift in the GABAergic inhibitory postsynaptic potential, causing disinhibition and contributing to central sensitization and allodynia.[4][5]

P2X4_p38_BDNF_Pathway cluster_microglia Microglia cluster_neuron Spinal Lamina I Neuron ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Ca_influx Ca²⁺ Influx P2X4->Ca_influx p38 p38 MAPK Activation Ca_influx->p38 BDNF_release BDNF Release p38->BDNF_release TrkB TrkB Receptor BDNF_release->TrkB KCC2 KCC2 Downregulation TrkB->KCC2 Disinhibition Neuronal Disinhibition (Pain Hypersensitivity) KCC2->Disinhibition

P2X4-p38 MAPK-BDNF Signaling Pathway in Neuropathic Pain.
NLRP3 Inflammasome Activation in Immune Response

The P2X4 receptor is also a key player in the innate immune response through its ability to activate the NLRP3 inflammasome.[10][11] This multiprotein complex is crucial for the processing and release of pro-inflammatory cytokines, such as IL-1β and IL-18.

The signaling pathway involves:

  • Priming Signal: A priming signal, often from lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.

  • ATP-Mediated Activation: Extracellular ATP acts as a danger signal and binds to the P2X4 receptor.

  • Cation Flux and NLRP3 Assembly: The resulting ion flux, including K⁺ efflux and Ca²⁺ influx, triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, ASC, and pro-caspase-1.

  • Caspase-1 Activation and Cytokine Release: Pro-caspase-1 is cleaved into its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[11]

P2X4_NLRP3_Pathway LPS LPS (Priming) NFkB NF-κB Activation LPS->NFkB NLRP3_proIL1B ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_proIL1B->NLRP3_Assembly ATP ATP (Activation) P2X4 P2X4 Receptor ATP->P2X4 Ion_Flux Ion Flux (K⁺ efflux, Ca²⁺ influx) P2X4->Ion_Flux Ion_Flux->NLRP3_Assembly Casp1_Activation Caspase-1 Activation NLRP3_Assembly->Casp1_Activation Cytokine_Release IL-1β & IL-18 Release Casp1_Activation->Cytokine_Release

P2X4-Mediated NLRP3 Inflammasome Activation.
Endothelial Nitric Oxide Synthase (eNOS) Activation

In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS).[12] Activation of the P2X4 receptor leads to a localized increase in intracellular calcium, which in turn activates eNOS to produce nitric oxide (NO).[12] This pathway is considered to be cardioprotective.[12]

Quantitative Data

The following tables summarize key quantitative data related to P2X4 receptor pharmacology and function.

Table 1: P2X4 Receptor Agonist Potencies (EC50)

AgonistSpeciesEC50 (µM)Cell Type/SystemReference
ATPHuman0.747 ± 0.180HEK293 cells[13]
ATPMouse0.565 ± 0.085HEK293 cells[13]
2-MeSATPHuman2 ± 0.2HEK293 cells[13]
2-MeSATPMouse8 ± 2HEK293 cells[13]
CTPHuman20 ± 4HEK293 cells[13]
CTPMouse10 ± 1HEK293 cells[13]
BzATPHuman~1001321N1 astrocytoma cells[3]

Table 2: P2X4 Receptor Antagonist Potencies (IC50)

AntagonistSpeciesIC50 (µM)Cell Type/SystemReference
5-BDBDHuman1 ± 0.3HEK293 cells[13]
5-BDBDMouse> 100HEK293 cells[13]
PSB-12062Human0.248 ± 0.041HEK293 cells[13]
PSB-12062Mouse3 ± 2HEK293 cells[13]
BX-430Human0.426 ± 0.162HEK293 cells[13]
BX-430Mouse> 100HEK293 cells[13]
TNP-ATPHuman17 ± 5HEK293 cells[13]
TNP-ATPMouse93 ± 4HEK293 cells[13]
PPADSHuman34 ± 16HEK293 cells[13]
PPADSMouse42 ± 14HEK293 cells[13]

Table 3: P2X4 Receptor Ion Channel Properties

PropertyValueSpeciesMethodReference
Calcium Permeability (Pf%)11%RatPatch clamp photometry[5]
Calcium Permeability (Pf%)15%HumanPatch clamp photometry[5]
DesensitizationSlow, incompleteRatElectrophysiology[6]

Experimental Protocols

Whole-Cell Patch Clamp Recording of P2X4 Receptor Currents

This protocol is adapted for recording ATP-gated currents from native or cultured cells expressing P2X4 receptors.

Patch_Clamp_Workflow start Start: Cell Preparation pipette Pull & Polish Micropipette (3-7 MΩ resistance) start->pipette fill_pipette Fill Pipette with Intracellular Solution pipette->fill_pipette approach_cell Approach Cell with Positive Pressure fill_pipette->approach_cell giga_seal Form Gigaohm Seal (Apply Negative Pressure) approach_cell->giga_seal whole_cell Rupture Membrane (Whole-Cell Configuration) giga_seal->whole_cell record_baseline Record Baseline Current (Holding Potential -60mV) whole_cell->record_baseline apply_agonist Apply ATP/Agonist record_baseline->apply_agonist record_response Record Inward Current apply_agonist->record_response end End: Data Analysis record_response->end

Workflow for Whole-Cell Patch Clamp Recording.

Materials:

  • Cells: HEK293 cells transiently transfected with P2X4 receptor cDNA, or primary cells (e.g., microglia, macrophages).

  • Extracellular Solution (in mM): 150 NaCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.[14]

  • Intracellular (Pipette) Solution (in mM): 160 KCl, 10 EGTA, 10 HEPES, pH 7.2.[14]

  • Agonist: ATP solution prepared in extracellular solution.

  • Patch Clamp Rig: Inverted microscope, micromanipulator, amplifier, data acquisition system.

  • Borosilicate Glass Capillaries: For pulling micropipettes.

Methodology:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[9] Fire-polish the tip.

  • Cell Preparation: Plate cells on glass coverslips. For primary cells, appropriate isolation and culture protocols should be followed.

  • Recording: a. Fill the micropipette with intracellular solution and mount it on the holder. b. Apply positive pressure and lower the pipette into the bath containing the extracellular solution. c. Approach a target cell and gently press the pipette tip against the cell membrane. d. Release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal). e. Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration. f. Clamp the cell at a holding potential of -60 mV and record baseline current. g. Rapidly apply ATP-containing solution to the cell using a perfusion system. h. Record the inward current mediated by P2X4 receptor activation. i. Wash out the agonist with extracellular solution.

Calcium Imaging of P2X4 Receptor Activation

This protocol allows for the measurement of changes in intracellular calcium concentration upon P2X4 receptor activation.

Materials:

  • Cells: Adherent cells expressing P2X4 receptors.

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Imaging Buffer (e.g., HBSS): Containing Ca²⁺ and Mg²⁺.

  • Agonist: ATP solution prepared in imaging buffer.

  • Fluorescence Microscope: Equipped with appropriate filters for the chosen dye, a camera, and image acquisition software.

Methodology:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips.

  • Dye Loading: a. Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in imaging buffer. b. Incubate cells with the loading solution for 30-60 minutes at 37°C. c. Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging: a. Mount the dish on the microscope stage. b. Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. c. Add the ATP-containing solution to the cells. d. Continuously record fluorescence images to capture the change in intracellular calcium.

  • Data Analysis: For Fura-2, the ratio of fluorescence intensity at 340 nm to 380 nm is calculated, which is proportional to the intracellular calcium concentration. For Fluo-4, the change in fluorescence intensity (F/F₀) is determined.

Co-Immunoprecipitation (Co-IP) to Detect P2X4 Receptor Interactions

This protocol is used to identify proteins that interact with the P2X4 receptor.

Materials:

  • Cell Lysate: From cells expressing the P2X4 receptor.

  • Lysis Buffer: Non-denaturing buffer (e.g., RIPA buffer with mild detergent).

  • Antibody: Primary antibody specific to the P2X4 receptor.

  • Protein A/G Beads: (e.g., agarose or magnetic beads).

  • Wash Buffer: Lysis buffer or PBS with a low concentration of detergent.

  • Elution Buffer: (e.g., SDS-PAGE sample buffer).

Methodology:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the lysate with Protein A/G beads for 1-2 hours to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-P2X4 antibody overnight at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 2-4 hours.

  • Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Resuspend the beads in elution buffer and heat to denature the proteins and release them from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.

NLRP3 Inflammasome Activation Assay

This protocol outlines the steps to measure NLRP3 inflammasome activation, typically by quantifying IL-1β release.

Materials:

  • Cells: Immune cells such as THP-1 monocytes (differentiated into macrophages) or bone marrow-derived macrophages (BMDMs).

  • Priming Agent: Lipopolysaccharide (LPS).

  • Activating Agent: ATP.

  • Cell Culture Medium: RPMI-1640 or DMEM.

  • ELISA Kit: For human or mouse IL-1β.

Methodology:

  • Cell Culture and Priming: a. Culture cells in a 96-well plate. For THP-1 cells, differentiate with PMA (50-100 ng/mL) for 24-48 hours.[10] b. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[10]

  • Activation: a. Remove the LPS-containing medium and replace it with fresh medium. b. Add ATP (typically in the mM range) to the cells and incubate for 1-2 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

Conclusion

The P2X4 receptor is a multifaceted ion channel that orchestrates a variety of critical signaling pathways. Its roles in neuropathic pain and inflammation, driven by distinct downstream cascades, underscore its importance as a therapeutic target. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further elucidate the intricate functions of the P2X4 receptor and to advance the development of novel modulators for therapeutic intervention. The continued investigation into the nuanced regulation and cell-specific signaling of the P2X4 receptor will undoubtedly unveil new avenues for treating a range of debilitating diseases.

References

Exploratory

MRS4719: A Novel Neuroprotective Agent Targeting the P2X4 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals This technical guide provides a comprehensive overview of MRS4719, a potent and selective antagonist of the P2X4 purinergic receptor (P2X4R),...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS4719, a potent and selective antagonist of the P2X4 purinergic receptor (P2X4R), and its emerging role in neuroprotection. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its mechanism of action, experimental validation, and therapeutic potential, particularly in the context of ischemic stroke.

Introduction: The P2X4 Receptor as a Therapeutic Target in Neuroinflammation

Ischemic stroke and other neurological disorders are characterized by a complex pathophysiology in which neuroinflammation plays a critical role in secondary neuronal injury.[1][2] In response to tissue damage, such as that occurring during a stroke, significant amounts of adenosine triphosphate (ATP) are released into the extracellular space.[1] This extracellular ATP acts as a danger signal, activating purinergic receptors on various cell types, including immune cells of the central nervous system.[1]

The P2X4 receptor, an ATP-gated ion channel, is highly expressed on microglia and infiltrating macrophages.[1] Its activation by ATP triggers a cascade of events leading to myeloid cell activation, proliferation, and the release of pro-inflammatory cytokines, which exacerbate neuronal damage.[1][3] Consequently, antagonism of the P2X4 receptor has emerged as a promising therapeutic strategy to mitigate this detrimental neuroinflammatory response.

MRS4719: A Potent and Selective P2X4 Receptor Antagonist

MRS4719 is a novel small molecule identified as a potent and selective antagonist of the human P2X4 receptor.[4][5][6] Its development represents a significant advancement in the quest for targeted therapies against neuroinflammation.

Quantitative Efficacy of MRS4719

The neuroprotective effects of MRS4719 have been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Potency and Selectivity of MRS4719

ParameterSpeciesReceptorValueReference
IC50HumanP2X4R0.503 µM[4][5][6][7][8][9]
SelectivityHumanP2X1R, P2X2/3R, P2X3RHighly Selective[4][5][6][7][8]

Table 2: In Vivo Neuroprotective Efficacy of MRS4719 in a Mouse Model of Ischemic Stroke (MCAO)

Animal ModelTreatment GroupDosageOutcome MeasureResultp-valueReference
Middle-aged mice (11-12 months)Vehicle-Infarct Volume59.6 ± 5.3 mm³[7][8]
MRS47191.5 mg/kg/dayInfarct Volume27.47 ± 10.23 mm³<0.05[7][8]
Young mice (8-12 weeks)MRS4719Dose-dependentNeuroprotectionObserved[7][8]
Middle-aged miceMRS47193 mg/kgLearning & Memory (NORT)Significant Improvement<0.05[4]

Mechanism of Neuroprotection: Signaling Pathway

The primary neuroprotective mechanism of MRS4719 is the inhibition of the P2X4R-mediated inflammatory cascade in myeloid cells. In the context of ischemic brain injury, the sequence of events is as follows:

  • Ischemic Insult: Reduced blood flow leads to neuronal cell death and the massive release of ATP into the extracellular environment.

  • P2X4R Activation: Extracellular ATP binds to and activates P2X4 receptors on resident microglia and infiltrating macrophages.

  • Myeloid Cell Activation: This activation leads to a pro-inflammatory phenotype, characterized by the release of cytotoxic factors and pro-inflammatory cytokines.

  • Neuroinflammation and Secondary Injury: The sustained inflammatory response contributes to further neuronal damage and exacerbates the initial ischemic injury.

  • MRS4719 Intervention: By blocking the P2X4 receptor, MRS4719 prevents ATP-mediated activation of myeloid cells, thereby dampening the neuroinflammatory response and reducing secondary neuronal loss.

The signaling pathway is illustrated in the diagram below.

G cluster_0 Ischemic Brain Injury cluster_1 Myeloid Cell (Microglia/Macrophage) cluster_2 Neuronal Fate Ischemia Ischemic Insult ATP_release Extracellular ATP Release Ischemia->ATP_release P2X4R P2X4 Receptor ATP_release->P2X4R Binds to Activation Myeloid Cell Activation P2X4R->Activation Inflammation Neuroinflammation (Cytokine Release) Activation->Inflammation Injury Secondary Neuronal Injury Inflammation->Injury Neuroprotection Neuroprotection MRS4719 MRS4719 MRS4719->P2X4R Blocks MRS4719->Neuroprotection

MRS4719 signaling pathway in neuroprotection.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the neuroprotective effects of MRS4719.

This assay is fundamental for determining the potency and selectivity of P2X4R antagonists.

  • Cell Line: Human Embryonic Kidney (HEK) cells stably overexpressing the human P2X4 receptor.

  • Methodology:

    • Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • A baseline fluorescence reading is established.

    • Cells are pre-incubated with varying concentrations of MRS4719 or vehicle control.

    • The P2X4R is stimulated with a specific agonist, typically ATP.

    • The change in intracellular calcium concentration ([Ca²⁺]i) is measured by monitoring the fluorescence intensity.

    • The inhibitory effect of MRS4719 is calculated relative to the response in the absence of the antagonist, and the IC50 value is determined.

  • Selectivity Profiling: The same protocol is followed using HEK cell lines expressing other P2X receptor subtypes (e.g., P2X1, P2X2/3, P2X3) to assess the selectivity of MRS4719.

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke in rodents.

  • Animal Model: Both young adult (8-12 weeks) and middle-aged (11-12 months) mice of both sexes have been used.

  • Surgical Procedure:

    • Anesthesia is induced and maintained throughout the surgery.

    • A midline cervical incision is made to expose the common carotid artery.

    • A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

    • The occlusion is maintained for a defined period, typically 60 minutes.

    • The filament is then withdrawn to allow for reperfusion of the ischemic territory.

  • Drug Administration: MRS4719 is administered subcutaneously, often via a continuous infusion pump, for a period of 3 days following the stroke.

  • Outcome Measures:

    • Infarct Volume Assessment: At a specified time point (e.g., 3 days post-MCAO), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.

    • Behavioral Testing: Cognitive functions, such as learning and memory, are assessed at later time points (e.g., 4 weeks post-MCAO) using tests like the Novel Object Recognition Task (NORT).

G cluster_0 In Vitro Protocol cluster_1 In Vivo Protocol (MCAO) HEK_cells HEK cells expressing human P2X4R Dye_loading Load with calcium-sensitive dye HEK_cells->Dye_loading Pre_incubation Pre-incubate with MRS4719 Dye_loading->Pre_incubation ATP_stimulation Stimulate with ATP Pre_incubation->ATP_stimulation Measurement Measure [Ca²⁺]i influx ATP_stimulation->Measurement IC50_calc Calculate IC50 Measurement->IC50_calc MCAO_surgery Induce MCAO (60 min) in mice Reperfusion Reperfusion MCAO_surgery->Reperfusion Drug_admin Administer MRS4719 (s.c. for 3 days) Reperfusion->Drug_admin Infarct_analysis Assess infarct volume (3 days) Drug_admin->Infarct_analysis Behavioral_testing Assess cognitive function (4 weeks) Drug_admin->Behavioral_testing

References

Foundational

An In-depth Technical Guide to MRS4719: A Potent and Selective P2X4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract MRS4719 is a novel small molecule that has emerged as a potent and highly selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion chann...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4719 is a novel small molecule that has emerged as a potent and highly selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in neuroinflammatory processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of MRS4719. It details its mechanism of action in modulating microglial activation and downstream signaling pathways, highlighting its therapeutic potential in ischemic stroke. This document also furnishes detailed experimental protocols for in vivo and in vitro assays used to characterize its effects, supported by quantitative data and visual diagrams to facilitate understanding and replication of key findings.

Chemical Structure and Properties

MRS4719 is a complex heterocyclic compound. Its chemical identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of MRS4719
IdentifierValue
IUPAC Name 5-(2-(5-thioxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)pyridin-4-yl)-1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione compound with triethylamine (1:1)[1]
CAS Number 2840581-32-8[2][3][4]
Synonyms MRS-4719, MRS 4719[1]
Table 2: Physicochemical Properties of MRS4719
PropertyValue
Molecular Formula C26H28N6O3S[1]
Molecular Weight 504.61 g/mol [1]
Exact Mass 504.1944[1]
Appearance To be determined[1]
Purity >98%[1]
Solubility To be determined[1]
Storage Store at -20°C for long-term storage (months to years)[1][5]

Pharmacological Properties and Mechanism of Action

MRS4719 is a potent and selective antagonist of the P2X4 receptor, an ion channel expressed on various cells, including microglia in the central nervous system.[2][5]

Primary Target and Potency

The primary molecular target of MRS4719 is the human P2X4 receptor. It exhibits a half-maximal inhibitory concentration (IC50) of 0.503 μM for the human P2X4 receptor.[2][4][5]

Selectivity Profile

MRS4719 demonstrates high selectivity for the P2X4 receptor over other P2X receptor subtypes, including P2X1, P2X2/3, and P2X3.[6][7]

Table 3: In Vitro Pharmacological Data for MRS4719
ParameterSpeciesValue
IC50 (P2X4R) Human0.503 µM[2][4][5]
Mechanism of Action and Signaling Pathway

In the context of neuroinflammation, particularly following an ischemic event, damaged cells release adenosine triphosphate (ATP). This extracellular ATP binds to and activates P2X4 receptors on the surface of microglia. The activation of these ligand-gated ion channels leads to an influx of calcium ions (Ca2+). This rise in intracellular calcium triggers a cascade of downstream signaling events, including the activation of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway, in turn, promotes the synthesis and release of brain-derived neurotrophic factor (BDNF). While BDNF is typically associated with neuronal survival, in the context of neuropathic pain and neuroinflammation, its release from microglia can be maladaptive.

MRS4719 exerts its neuroprotective effects by binding to the P2X4 receptor and preventing its activation by ATP. This blockade inhibits the initial influx of calcium, thereby suppressing the downstream activation of p38 MAPK and the subsequent release of BDNF, which helps to mitigate the neuroinflammatory response.

P2X4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx MRS4719 MRS4719 MRS4719->P2X4R Inhibits p38 p38 MAPK Activation Ca_influx->p38 BDNF BDNF Release p38->BDNF Neuroinflammation Neuroinflammation BDNF->Neuroinflammation

P2X4 Receptor Signaling Pathway and Inhibition by MRS4719.

In Vivo Efficacy in Ischemic Stroke Model

The neuroprotective effects of MRS4719 have been demonstrated in a mouse model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO). Continuous infusion of MRS4719 for three days following the ischemic event resulted in a significant, dose-dependent reduction in infarct volume and brain atrophy.[2]

Table 4: In Vivo Efficacy of MRS4719 in a Mouse MCAO Model
Dosage (subcutaneous infusion)Outcome
1.5 mg/kg/daySignificant reduction in total hemispheric infarct volume[2]
3.0 mg/kg/daySignificant reduction in total hemispheric infarct volume[2]
3.0 mg/kg/dayDose-dependent improvement in learning and memory[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of MRS4719.

Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of transient focal cerebral ischemia to model stroke.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Isoflurane anesthesia

  • Heating pad with rectal probe

  • Surgical microscope

  • Micro-scissors and forceps

  • 6-0 nylon monofilament with a silicone-coated tip

  • Microvascular clips

  • Suture materials

  • MRS4719 solution

  • Alzet minipumps for continuous infusion

Procedure:

  • Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place a temporary ligature around the CCA.

  • Introduce a 6-0 nylon monofilament with a silicone-coated tip into the ECA and advance it to the origin of the middle cerebral artery (MCA) to induce occlusion.

  • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Close the incision with sutures.

  • For drug treatment, implant an Alzet minipump subcutaneously for continuous infusion of MRS4719 at the desired dose for 3 days.

  • Assess neurological deficits and measure infarct volume at specified time points post-MCAO.

MCAO_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia surgery_prep Surgical Preparation anesthesia->surgery_prep expose_arteries Expose Carotid Arteries surgery_prep->expose_arteries occlusion Induce MCAO (60 min) expose_arteries->occlusion reperfusion Reperfusion occlusion->reperfusion drug_admin MRS4719 Administration (Alzet pump) reperfusion->drug_admin assessment Neurological & Histological Assessment drug_admin->assessment end End assessment->end

Workflow for the MCAO Mouse Model Experiment.
Intracellular Calcium Influx Assay

This assay measures the ability of MRS4719 to inhibit ATP-induced calcium influx in primary human monocyte-derived macrophages.[2]

Materials:

  • Primary human monocyte-derived macrophages

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • ATP solution

  • MRS4719 solutions at various concentrations

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Culture primary human monocyte-derived macrophages in a 96-well black-walled, clear-bottom plate.

  • Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with various concentrations of MRS4719 (e.g., 0.1, 0.3, 0.6, 1.0, and 3.0 μM) for 15 minutes.[2]

  • Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

  • Add ATP solution to stimulate the P2X4 receptors.

  • Immediately record the change in fluorescence intensity over time.

  • Calculate the inhibition of the calcium response at each concentration of MRS4719 to determine the IC50 value.

Calcium_Influx_Workflow start Start cell_culture Culture Macrophages start->cell_culture dye_loading Load with Fluo-4 AM cell_culture->dye_loading wash Wash Cells dye_loading->wash pre_incubation Pre-incubate with MRS4719 wash->pre_incubation baseline_reading Measure Baseline Fluorescence pre_incubation->baseline_reading atp_stimulation Stimulate with ATP baseline_reading->atp_stimulation record_fluorescence Record Fluorescence Change atp_stimulation->record_fluorescence analysis Data Analysis (IC50) record_fluorescence->analysis end End analysis->end

Workflow for the Intracellular Calcium Influx Assay.

Conclusion

MRS4719 is a valuable research tool for investigating the role of the P2X4 receptor in health and disease. Its high potency and selectivity, coupled with demonstrated in vivo efficacy in a preclinical model of ischemic stroke, underscore its potential as a therapeutic candidate. The detailed chemical, pharmacological, and methodological information provided in this guide is intended to support further research and development efforts in the field of neuroinflammation and purinergic signaling.

References

Exploratory

MRS4719: A Technical Guide for Investigating P2X4 Receptor-Mediated Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals Abstract Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a critical role in a vast array of physiologic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a critical role in a vast array of physiological and pathological processes. The P2X4 receptor, an ATP-gated ion channel, has emerged as a key player in neuroinflammation, chronic pain, and ischemic injury. This technical guide provides an in-depth overview of MRS4719, a potent and selective antagonist of the human P2X4 receptor. We detail its pharmacological properties, provide established experimental protocols for its use in both in vitro and in vivo models, and present visual diagrams of its mechanism of action and relevant signaling pathways. This document serves as a comprehensive resource for researchers leveraging MRS4719 to explore the function of P2X4 receptors in purinergic signaling.

Introduction to MRS4719

MRS4719 is a small molecule antagonist belonging to the 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione chemical class.[3][4] It was identified through structure-activity relationship studies as a highly potent and selective antagonist of the human P2X4 receptor (hP2X4R).[3][4] P2X4 receptors are trimeric, ATP-gated non-selective cation channels that permit the influx of Na⁺ and Ca²⁺ upon activation.[5][6] They are widely expressed in the central nervous system, particularly in microglial cells, where their activation is a critical step in the neuroinflammatory cascade.[2][5][7] The selectivity and potency of MRS4719 make it an invaluable pharmacological tool for elucidating the specific roles of P2X4 in cellular signaling and disease models.

Pharmacological Data

The efficacy and selectivity of MRS4719 have been quantified in various assays. The following tables summarize its key pharmacological parameters.

Table 1: In Vitro Pharmacological Profile of MRS4719
ParameterValueTarget SpeciesNotes
IC₅₀ 0.503 µMHuman P2X4 ReceptorDetermined via Ca²⁺ influx assay in hP2X4R-overexpressing HEK cells.[8]
Selectivity HighHumanHighly selective against hP2X1R, hP2X2/3R, and hP2X3R.[3][4]
Table 2: In Vivo Efficacy of MRS4719 in a Mouse Model of Ischemic Stroke
Animal ModelDosageAdministrationKey Findings
MCAO Model 1.5 - 3.0 mg/kg/day3-day continuous subcutaneous infusionSignificantly reduced total hemispheric infarct volume.[3]
MCAO Model 1.5 mg/kg/day3-day continuous subcutaneous infusionSignificantly reduced infarct volume in middle-aged mice (11-12 months).[8]
MCAO Model 3.0 mg/kg/day3-day continuous subcutaneous infusionImproved learning and memory after 4 weeks post-stroke.[8]

Mechanism of Action and Signaling Pathways

MRS4719 exerts its effect by directly antagonizing the P2X4 receptor, thereby blocking the downstream signaling cascades initiated by extracellular ATP.

P2X4 Receptor Antagonism

In response to tissue damage or stress, such as in ischemic stroke, ATP is released into the extracellular space. This ATP binds to and activates P2X4 receptors on the surface of cells like microglia. Activation opens the ion channel, leading to an influx of Ca²⁺. MRS4719 competitively binds to the receptor, preventing ATP-mediated channel opening and subsequent calcium mobilization.

cluster_membrane Cell Membrane P2X4 P2X4 Receptor Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx Allows ATP Extracellular ATP ATP->P2X4 Activates MRS4719 MRS4719 MRS4719->P2X4 Blocks Downstream Downstream Signaling Ca_Influx->Downstream Initiates

Figure 1: Mechanism of MRS4719 as a P2X4 receptor antagonist.

Role in Neuroinflammation

In the context of the central nervous system, P2X4 receptors are crucial mediators of microglial activation. ATP-induced P2X4 activation can trigger the assembly of the NLRP3 inflammasome, a multiprotein complex that leads to the cleavage of pro-caspase-1 into active caspase-1.[7][9][10] Caspase-1 then processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms, propagating a potent inflammatory response that can contribute to neuronal damage.[7][9] MRS4719 can interrupt this pathway at an early stage by preventing the initial P2X4-mediated signal.

ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Activates NLRP3 NLRP3 Inflammasome Activation P2X4->NLRP3 MRS4719 MRS4719 MRS4719->P2X4 Inhibits Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b Inflammation Neuroinflammation & Neuronal Damage IL1b->Inflammation

Figure 2: MRS4719 inhibits the P2X4-NLRP3 neuroinflammatory pathway.

Experimental Protocols

MRS4719 is a versatile tool for both cell-based assays and animal models. Below are detailed methodologies for key experiments.

In Vitro Intracellular Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of MRS4719 on ATP-induced calcium influx in cultured cells, such as HEK293 cells overexpressing the P2X4 receptor or primary microglia/macrophages.[8] It is adapted from standard procedures using ratiometric fluorescent calcium indicators like Fura-2 AM.[11][12][13]

Materials:

  • Cultured cells seeded in a clear flat-bottom, black 96-well plate

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127 (optional, aids dye solubilization)

  • Probenecid (optional, inhibits dye extrusion)

  • HEPES-Buffered Saline (HBS)

  • Low-serum or serum-free cell culture medium

  • MRS4719 stock solution (in DMSO)

  • ATP stock solution (in HBS)

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at ~510 nm.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading Solution Preparation: Prepare a fresh loading solution containing 2-5 µM Fura-2 AM in HBS or appropriate buffer. Probenecid (2.5 mM) can be added to prevent dye leakage.

  • Cell Loading:

    • Remove the culture medium from the wells.

    • Wash cells once with 200 µL/well of HBS.

    • Add 100 µL/well of the Fura-2 AM loading solution.

    • Incubate for 45-60 minutes at room temperature or 37°C (optimize for cell type) in the dark.

  • Washing:

    • Remove the dye solution.

    • Wash the cells twice with 200 µL/well of HBS (containing 2.5 mM probenecid if used previously).

    • After the final wash, add 180 µL of HBS to each well.

  • Compound Addition: Add 20 µL of 10X MRS4719 working solution (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence emission at 510 nm, alternating excitation between 340 nm and 380 nm.

    • Establish a stable baseline reading for 1-2 minutes.

    • Using the reader's injector, add a defined concentration of ATP (e.g., EC₅₀ concentration) to stimulate the cells.

    • Continue recording the fluorescence ratio (F340/F380) for 3-5 minutes to capture the peak response and subsequent plateau.

  • Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration. Calculate the percentage inhibition of the ATP-induced response by MRS4719 compared to the vehicle control.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of focal cerebral ischemia in mice to evaluate the neuroprotective effects of MRS4719.[8] This procedure is highly technical and must be performed in accordance with institutional animal care and use guidelines.[1][14][15]

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Anesthetic (e.g., Isoflurane)

  • Heating pad with rectal probe to maintain body temperature (37.0 ± 0.5 °C)

  • Dissecting microscope

  • Surgical tools (forceps, scissors, microvascular clips)

  • Suture thread (e.g., 6-0 or 7-0)

  • Coated monofilament (e.g., 6-0 nylon with silicone tip)

  • MRS4719 solution for subcutaneous infusion

  • Alzet osmotic minipumps

  • Saline

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).

    • Place the animal in a supine position on a heating pad to maintain normothermia.

    • Make a midline incision in the neck to expose the underlying structures.

  • Vessel Isolation:

    • Under a dissecting microscope, carefully isolate the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Separate them from the vagus nerve.

    • Ligate the distal end of the ECA permanently. Place a temporary ligature around the CCA and a loose ligature around the ICA.

  • Occlusion:

    • Temporarily clip the ICA and the CCA.

    • Make a small incision in the ECA stump.

    • Introduce the coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

    • Tighten the loose suture around the ICA to secure the filament.

    • The duration of occlusion is typically 60 minutes for transient MCAO.

  • Drug Administration: Immediately following occlusion, implant a pre-filled osmotic minipump subcutaneously for continuous delivery of MRS4719 (e.g., 1.5 mg/kg/day) or vehicle.

  • Reperfusion (for transient MCAO): After 60 minutes, withdraw the filament to allow blood flow to resume. Permanently ligate the ECA stump.

  • Recovery: Suture the neck incision. Allow the animal to recover from anesthesia in a heated cage. Provide post-operative care, including analgesics and hydration (subcutaneous saline), as required by protocol.

  • Outcome Assessment: At predetermined endpoints (e.g., 3 days for infarct analysis, 4 weeks for behavioral tests), animals are euthanized. Brains can be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume, or processed for immunohistochemistry. Behavioral tests (e.g., Morris water maze) can be used to assess cognitive function.

cluster_pre Pre-Operative cluster_op Surgical Procedure cluster_treat Treatment & Reperfusion cluster_post Post-Operative Analysis A1 Anesthetize Mouse & Maintain Normothermia B1 Midline Neck Incision A1->B1 B2 Isolate Carotid Arteries (CCA, ECA, ICA) B1->B2 B3 Introduce Filament via ECA to Occlude MCA B2->B3 B4 Confirm Occlusion (60 min) B3->B4 C1 Implant Osmotic Pump (MRS4719 or Vehicle) B4->C1 C2 Withdraw Filament to Initiate Reperfusion C1->C2 C3 Suture & Recover C2->C3 D1 Behavioral Testing (e.g., Morris Water Maze) C3->D1 D2 Euthanize & Harvest Brain D1->D2 D3 Infarct Volume Analysis (TTC Staining) D2->D3

Figure 3: Experimental workflow for the in vivo MCAO mouse model.

Conclusion

MRS4719 is a robust and highly specific pharmacological tool for the investigation of P2X4 receptor function. Its demonstrated efficacy in blocking ATP-induced calcium signaling and its neuroprotective effects in preclinical models of ischemic stroke highlight its value.[3][8] By providing detailed data, signaling pathway diagrams, and standardized protocols, this guide aims to facilitate the effective use of MRS4719 by researchers in the field of purinergic signaling, ultimately advancing our understanding of the P2X4 receptor's role in health and disease.

References

Foundational

Extracellular ATP Signaling in Neurological Disorders: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the role of purinergic signaling in the healthy and diseased central nervous system, this guide provides a technical overview of the core mechanisms, experimental methodologies, and therapeutic...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the role of purinergic signaling in the healthy and diseased central nervous system, this guide provides a technical overview of the core mechanisms, experimental methodologies, and therapeutic potential of targeting extracellular adenosine 5'-triphosphate (ATP) pathways in neurological disorders.

Extracellular ATP, once primarily known as the intracellular energy currency, is now firmly established as a critical signaling molecule in the central nervous system (CNS).[1][2][3] Released from various cell types including neurons, astrocytes, and microglia, ATP acts as a potent neurotransmitter and neuromodulator, orchestrating a wide array of physiological processes. However, under pathological conditions such as neurodegenerative diseases, stroke, and traumatic brain injury, the dysregulation of extracellular ATP signaling contributes significantly to neuroinflammation and neuronal damage.[4][5][6] This guide delves into the intricate world of purinergic signaling in the context of neurological disorders, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising therapeutic landscape.

Core Concepts of Extracellular ATP Signaling

In the CNS, extracellular ATP and its breakdown product, adenosine, exert their effects through a family of purinergic receptors, broadly classified into P1 (adenosine-sensitive) and P2 receptors (ATP-sensitive).[2][7] P2 receptors are further subdivided into two families:

  • P2X receptors: These are ligand-gated ion channels (P2X1-7) that, upon binding ATP, allow the influx of cations like Na+ and Ca2+, leading to rapid excitatory responses.[5][6]

  • P2Y receptors: This family comprises G protein-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that initiate slower, more modulatory intracellular signaling cascades upon activation by ATP, ADP, UTP, or UDP.[7]

The concentration of extracellular ATP is tightly regulated by the activity of ectonucleotidases, a group of cell-surface enzymes that sequentially hydrolyze ATP to ADP, AMP, and finally adenosine.[8] This enzymatic cascade not only terminates ATP signaling but also generates adenosine, which has its own distinct set of effects through P1 receptors, often counteracting the pro-inflammatory actions of ATP.

The Role of Extracellular ATP in Neurological Disorders

A growing body of evidence implicates aberrant purinergic signaling in the pathophysiology of a wide range of neurological disorders. In many of these conditions, cellular stress and damage lead to a massive release of ATP into the extracellular space, triggering a cascade of detrimental events.[4][8]

Alzheimer's Disease (AD): In the context of AD, damaged neurons and the accumulation of amyloid-β (Aβ) peptides lead to a significant release of extracellular ATP.[1][9] This, in turn, activates microglia and astrocytes, contributing to the chronic neuroinflammation that is a hallmark of the disease. The P2X7 receptor, in particular, is upregulated in the brains of AD patients and has been shown to be a key player in these inflammatory processes.[9][10][11]

Parkinson's Disease (PD): Purinergic signaling is also deeply involved in the pathophysiology of Parkinson's disease.[12][13] ATP and adenosine modulate dopaminergic neurotransmission, and alterations in their signaling pathways are implicated in the progressive loss of dopaminergic neurons.[12] The P2X7 receptor has been shown to be involved in α-synuclein-induced neuroinflammation and cell death.[12]

Multiple Sclerosis (MS): In multiple sclerosis, an autoimmune disease characterized by demyelination and neuroinflammation, extracellular ATP acts as a danger signal that activates immune cells and glia.[14][15][16] The P2X7 and P2Y12 receptors are particularly implicated in the pathogenesis of MS, with their expression levels and activity being altered during the course of the disease.[14][17]

Ischemic Stroke: Following an ischemic stroke, massive amounts of ATP are released from dying cells in the ischemic core.[11][18] This surge in extracellular ATP contributes to excitotoxicity and neuroinflammation in the surrounding penumbra. The P2Y12 receptor, primarily known for its role in platelet aggregation, is also expressed on microglia and is involved in the neuroinflammatory response to stroke.[18]

Traumatic Brain Injury (TBI): Traumatic brain injury is characterized by an immediate and massive release of ATP into the extracellular space.[17][19] This acute increase in ATP contributes to the secondary injury cascade, including neuroinflammation, cerebral edema, and neuronal cell death.[4]

Quantitative Data on Extracellular ATP Signaling in Neurological Disorders

The following tables summarize key quantitative data related to the dysregulation of extracellular ATP and purinergic receptors in various neurological disorders.

Table 1: Changes in Extracellular ATP Concentration

Neurological DisorderBrain Region/FluidChange in ATP ConcentrationReference
Ischemic Stroke Rat Striatum3.10 ± 0.34 nM (normoxic) vs. 5.90 ± 0.61 nM (ischemia)[19]
Traumatic Brain Injury Rat Cortex3.53-fold increase post-injury[18][20]
Rat Hippocampus2.97-fold increase post-injury[18][20]
Amyotrophic Lateral Sclerosis Human Cerebrospinal Fluid2676 ± 3959 pmol/L (mild) vs. 6860 ± 8312 pmol/L (severe)[2]
Multiple Sclerosis Human Cerebrospinal FluidSum of ATP metabolites >19.7 µmol/litre associated with disability progression[21]

Table 2: Alterations in Purinergic Receptor Expression

Neurological DisorderReceptorBrain Region/Cell TypeChange in ExpressionReference
Alzheimer's Disease P2X7RHippocampus~2-fold increase in AD patients vs. controls[9]
P2X7RMicroglia70% increase in AD microglia vs. non-demented controls[22]
P2X7RTemporal Cortex (FTLD-Tau)+1073 ± 507% vs. controls[23]
Parkinson's Disease P2X7RSubstantia Nigra (6-OHDA model)Upregulated mRNA and protein levels[24]
Multiple Sclerosis P2X7RFrontal Cortex (SPMS)~2-fold increase in MCP-1 (downstream of P2X7R)[25]
Stroke P2X7RInfiltrating T cellsUpregulated in CD4+ and CD8+ T cells[26]
P2Y12RRat BrainMost upregulated P2Y receptor post-ischemia[27]
Traumatic Brain Injury P2X7RCortex~2-fold increase 3 months post-injury[14]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate extracellular ATP signaling in neurological disorders.

In Vivo Measurement of Extracellular ATP using Bioluminescence (pmeLUC)

This protocol describes the use of a plasma membrane-tethered luciferase (pmeLUC) to measure extracellular ATP levels in real-time in vivo.[9]

Materials:

  • pmeLUC expressing cells or viral vectors

  • D-luciferin

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia

Procedure:

  • Animal Model: Generate a relevant animal model of a neurological disorder.

  • pmeLUC Delivery: Introduce pmeLUC into the brain region of interest. This can be achieved by stereotactic injection of pmeLUC-expressing cells or a viral vector encoding pmeLUC.

  • Acclimatization: Allow the animals to recover from surgery and for pmeLUC to be expressed (typically 1-2 weeks for viral vectors).

  • Baseline Imaging: Anesthetize the animal and acquire baseline bioluminescence images using the in vivo imaging system.

  • Substrate Administration: Administer D-luciferin (typically via intraperitoneal injection).

  • Post-Stimulus Imaging: Following the induction of the pathological event (e.g., TBI, stroke induction), acquire a time-series of bioluminescence images to monitor changes in extracellular ATP levels.

  • Data Analysis: Quantify the bioluminescence signal in the region of interest and normalize to baseline levels to determine the relative change in extracellular ATP.

Microdialysis for Brain Extracellular ATP Measurement

Microdialysis is a technique used to sample the extracellular fluid of the brain for subsequent analysis of ATP concentration.[15][17]

Materials:

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Stereotaxic apparatus

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • ATP detection assay (e.g., bioluminescence kit)

Procedure:

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Equilibration: Allow the system to equilibrate for a period of time (e.g., 1-2 hours) to establish a stable baseline.

  • Sample Collection: Collect dialysate samples at regular intervals into collection vials kept on ice to prevent ATP degradation.

  • ATP Quantification: Immediately analyze the ATP concentration in the collected dialysate samples using a sensitive ATP assay, such as a luciferin-luciferase bioluminescence assay.

  • Data Analysis: Plot the ATP concentration over time to observe changes in response to the neurological insult.

Patch-Clamp Electrophysiology for P2X Receptor Currents

This technique allows for the direct measurement of ion currents through P2X receptors in response to ATP application.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • ATP and specific P2X receptor agonists/antagonists

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices from a relevant animal model.

  • Pipette Fabrication: Pull glass micropipettes to a desired resistance (e.g., 3-5 MΩ) and fill with intracellular solution.

  • Patching: Under a microscope, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.

  • Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.

  • Drug Application: Perfuse the cell with an extracellular solution containing ATP or a specific P2X receptor agonist to evoke a current.

  • Data Analysis: Measure the amplitude and kinetics of the ATP-evoked current. Use specific antagonists to confirm the involvement of particular P2X receptor subtypes.

Calcium Imaging of ATP-Induced Responses

Calcium imaging is used to visualize and quantify changes in intracellular calcium concentration in response to ATP, which is a key downstream event of P2 receptor activation.

Materials:

  • Primary astrocyte or microglia cultures

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscope with a sensitive camera

  • Perfusion system

  • ATP and other relevant pharmacological agents

Procedure:

  • Cell Culture: Plate primary astrocytes or microglia on glass coverslips.

  • Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a physiological saline solution to remove excess dye.

  • Imaging: Mount the coverslip on the stage of a fluorescence microscope and continuously perfuse with saline.

  • Stimulation: Apply ATP to the cells via the perfusion system to induce a calcium response.

  • Image Acquisition: Acquire a time-series of fluorescence images before, during, and after ATP application. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm).

  • Data Analysis: Measure the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time in individual cells to quantify the intracellular calcium concentration changes.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to extracellular ATP in neurological disorders.

ATP_Signaling_Pathway ATP Extracellular ATP P2X P2X Receptors (Ion Channels) ATP->P2X Binds P2Y P2Y Receptors (GPCRs) ATP->P2Y Binds Ca_Influx Ca²⁺ Influx P2X->Ca_Influx Opens PLC PLC Activation P2Y->PLC Activates Downstream Downstream Effects: - Neuroinflammation - Excitotoxicity - Cell Death/Survival Ca_Influx->Downstream IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptors on Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Ca_Release->Downstream

Figure 1: General overview of P2X and P2Y receptor signaling pathways initiated by extracellular ATP.

P2X7_Neuroinflammation ATP High Extracellular ATP (from damaged cells) P2X7R P2X7 Receptor (on Microglia/Astrocytes) ATP->P2X7R Activates Pannexin1 Pannexin-1 Channel P2X7R->Pannexin1 Opens NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 Leads to Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b Mature IL-1β Release ProIL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Promotes

Figure 2: P2X7 receptor-mediated neuroinflammation via the NLRP3 inflammasome.

Experimental_Workflow_ATP_Measurement cluster_invivo In Vivo Model cluster_sampling Sampling cluster_analysis Analysis Animal_Model Neurological Disease Model Microdialysis Microdialysis Probe Implantation Animal_Model->Microdialysis pmeLUC pmeLUC Expression Animal_Model->pmeLUC Dialysate Dialysate Collection Microdialysis->Dialysate Imaging Bioluminescence Imaging pmeLUC->Imaging ATP_Assay Luciferase-based ATP Assay Dialysate->ATP_Assay Quantification Data Quantification Imaging->Quantification ATP_Assay->Quantification

Figure 3: Experimental workflow for in vivo measurement of extracellular ATP.

Therapeutic Targeting of Purinergic Signaling

The central role of extracellular ATP signaling in the pathology of numerous neurological disorders makes it an attractive target for therapeutic intervention.[28][29] Several strategies are being explored:

  • P2X7 Receptor Antagonists: A significant focus of drug development has been on the discovery and development of potent and selective P2X7 receptor antagonists to dampen neuroinflammation.[28]

  • P2Y12 Receptor Antagonists: While primarily used as antiplatelet agents, P2Y12 receptor antagonists are also being investigated for their neuroprotective effects in stroke and other conditions involving microglial activation.[18][25]

  • Modulation of Ectonucleotidase Activity: Enhancing the activity of ectonucleotidases could accelerate the breakdown of pro-inflammatory ATP and increase the levels of neuroprotective adenosine.

Conclusion

Extracellular ATP signaling is a complex and multifaceted system that plays a pivotal role in both the normal functioning of the CNS and the progression of neurological diseases. A deeper understanding of the intricate mechanisms governing purinergic signaling in different disease contexts is crucial for the development of novel and effective therapeutic strategies. This technical guide provides a foundational resource for researchers and drug developers to navigate this exciting and rapidly evolving field, with the ultimate goal of translating fundamental discoveries into clinical applications that can improve the lives of individuals affected by neurological disorders.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Administration of MRS4719 in Mice

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a detailed protocol for the in vivo administration of MRS4719, a potent and selective P2X4 receptor antagonist, to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of MRS4719, a potent and selective P2X4 receptor antagonist, to mice. MRS4719 has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, making it a promising candidate for further investigation. This document outlines the necessary materials, preparation of the dosing solution, and a step-by-step procedure for subcutaneous administration. Additionally, it includes a summary of key quantitative data from relevant studies and visual diagrams of the experimental workflow and the underlying signaling pathway to facilitate experimental design and execution.

Introduction

MRS4719 is a small molecule antagonist of the P2X4 receptor, an ATP-gated ion channel primarily expressed on microglia in the central nervous system. In pathological conditions such as ischemic stroke, excessive ATP release leads to the activation of P2X4 receptors on microglia, triggering a neuroinflammatory cascade that contributes to neuronal damage. By blocking this receptor, MRS4719 mitigates this inflammatory response, reduces infarct volume, and improves neurological outcomes in mouse models of stroke. This protocol provides a standardized method for the in vivo administration of MRS4719 to enable researchers to further explore its therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative data for MRS4719 based on preclinical studies.

ParameterValueSpecies/ModelCitation
P2X4 Receptor Antagonist Activity (IC50) 0.503 µMHuman P2X4 Receptor[1]
Effective In Vivo Dose 1.5 mg/kg and 3.0 mg/kgMouse (Middle Cerebral Artery Occlusion model)[1]
Administration Route Subcutaneous (SC)Mouse[1]
Dosing Frequency Daily for 3 daysMouse[1]
Effect on Infarct Volume (1.5 mg/kg) Significant reductionMouse[1]

Experimental Protocols

Materials
  • MRS4719 powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile insulin syringes (e.g., 28-30 gauge)

  • Animal balance

  • Standard laboratory personal protective equipment (PPE)

Preparation of Dosing Solution

Note: MRS4719 is poorly soluble in aqueous solutions. A co-solvent system is required for subcutaneous administration. The following is a recommended vehicle formulation based on common practices for similar compounds. Researchers should perform small-scale solubility tests to confirm stability and solubility before preparing the final dosing solution.

  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, and 50% sterile saline or PBS.

    • For 1 mL of vehicle: mix 100 µL of DMSO, 400 µL of PEG300, and 500 µL of sterile saline/PBS.

    • Vortex thoroughly to ensure a homogenous solution.

  • MRS4719 Stock Solution:

    • Weigh the required amount of MRS4719 powder based on the desired final concentration and the number of animals to be dosed.

    • Dissolve the MRS4719 powder in the appropriate volume of the prepared vehicle to achieve the desired final concentration (e.g., 0.15 mg/mL for a 1.5 mg/kg dose in a 25g mouse receiving a 250 µL injection).

    • Vortex or sonicate briefly until the compound is completely dissolved. The solution should be clear.

  • Dose Calculation:

    • The volume to be injected depends on the animal's weight and the desired dose. The formula is:

      • Injection Volume (mL) = (Desired Dose (mg/kg) * Animal Weight (kg)) / Concentration of Dosing Solution (mg/mL)

    • It is recommended to keep the injection volume for subcutaneous administration in mice between 100-200 µL.

In Vivo Administration Protocol
  • Animal Handling and Restraint:

    • Acclimatize the mice to the experimental conditions.

    • Weigh each mouse accurately on the day of dosing to calculate the precise injection volume.

    • Gently restrain the mouse by scruffing the loose skin on its back to expose the injection site between the shoulder blades.

  • Subcutaneous Injection:

    • Draw the calculated volume of the MRS4719 dosing solution into a sterile insulin syringe. Ensure there are no air bubbles.

    • Lift the loose skin over the back of the mouse to form a "tent".

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine. Be careful not to puncture the underlying muscle.

    • Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Slowly inject the solution.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • For multi-day dosing studies, repeat the procedure as required (e.g., daily for 3 days)[1].

    • A control group receiving the vehicle only should be included in all experiments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_vehicle Prepare Vehicle (10% DMSO, 40% PEG300, 50% Saline) prep_mrs Dissolve MRS4719 in Vehicle prep_vehicle->prep_mrs dose_calc Calculate Dose Volume per Mouse prep_mrs->dose_calc weigh Weigh Mouse dose_calc->weigh restrain Restrain Mouse weigh->restrain inject Subcutaneous Injection restrain->inject monitor Monitor for Adverse Effects inject->monitor repeat_dose Repeat Dosing (e.g., Daily for 3 Days) monitor->repeat_dose analysis Endpoint Analysis repeat_dose->analysis

Caption: Workflow for the in vivo administration of MRS4719 in mice.

MRS4719 Signaling Pathway in Microglia

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Microglia) cluster_drug ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates p38_MAPK p38 MAPK Activation P2X4R->p38_MAPK Triggers BDNF_release BDNF Release p38_MAPK->BDNF_release Neuroinflammation Neuroinflammation & Neuronal Damage BDNF_release->Neuroinflammation MRS4719 MRS4719 MRS4719->P2X4R Blocks

Caption: Simplified signaling pathway of MRS4719 action in microglia.

References

Application

Application Notes and Protocols for MRS4719 in Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of MRS4719, a potent and selective P2X4 receptor antagonist, in preclinical neuroprotect...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MRS4719, a potent and selective P2X4 receptor antagonist, in preclinical neuroprotection studies. Detailed protocols for in vitro and in vivo experimental models are provided to facilitate the investigation of MRS4719 and other potential neuroprotective agents.

Introduction

MRS4719 has emerged as a promising therapeutic candidate for neuroprotection, particularly in the context of ischemic stroke. It functions as a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in the neuroinflammatory cascade following ischemic injury.[1][2][3][4] By blocking P2X4 receptors, MRS4719 mitigates the detrimental effects of excessive ATP release from damaged neurons, thereby reducing infarct volume and improving neurological outcomes in animal models of stroke.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for MRS4719 in neuroprotection studies.

Table 1: In Vitro Potency of MRS4719

ParameterValueCell LineAssayReference
IC₅₀0.503 µMHuman P2X4R-expressing HEK cellsCalcium Influx Assay[1][2]

Table 2: In Vivo Efficacy of MRS4719 in a Mouse Model of Ischemic Stroke

Animal ModelDosageAdministration RouteTreatment DurationKey FindingsReference
Middle-aged Mice (11-12 months) with Middle Cerebral Artery Occlusion (MCAo)1.5 mg/kg/daySubcutaneous continuous infusion3 days post-strokeSignificantly reduced infarct volume (from 59.6 ± 5.3 mm³ to 27.47 ± 10.23 mm³)[1][2]
Young Adult Mice (8-12 weeks) with MCAo0.5 - 3.0 mg/kg/daySubcutaneous continuous infusion3 days post-strokeDose-dependent reduction in infarct volume, with optimal effects at 1.5 mg/kg/day. Showed learning and memory enhancing activity 4 weeks post-stroke.[1][2]

Signaling Pathway of MRS4719 in Neuroprotection

The neuroprotective effect of MRS4719 is primarily mediated through the blockade of the P2X4 receptor on immune cells, such as microglia and macrophages.

G cluster_0 Post-Ischemic Environment cluster_1 Immune Cell Ischemic Insult Ischemic Insult ATP_Release ATP Release from Damaged Neurons Ischemic Insult->ATP_Release P2X4R P2X4 Receptor ATP_Release->P2X4R Binds to Inflammation Neuroinflammation (e.g., IL-1β release) P2X4R->Inflammation Activation Neurodegeneration Neurodegeneration Inflammation->Neurodegeneration MRS4719 MRS4719 MRS4719->P2X4R Blocks Neuroprotection Neuroprotection MRS4719->Neuroprotection Neuroprotection->Neurodegeneration Inhibits G cluster_0 In Vivo Study cluster_1 In Vitro Study MCAo Induce Ischemic Stroke (MCAo Model) Pump Implant Osmotic Minipump with MRS4719 MCAo->Pump Post-stroke Behavior Behavioral Assessment (e.g., Morris Water Maze) Pump->Behavior After Treatment (e.g., 4 weeks) Histo Histological Analysis (Infarct Volume) Pump->Histo After Treatment (e.g., 3 days) Culture Culture P2X4R-HEK293 Cells Assay Perform Calcium Influx Assay Culture->Assay IC50 Determine IC₅₀ of MRS4719 Assay->IC50

References

Method

Application Notes and Protocols for MRS4719 in a Middle Cerebral Artery Occlusion (MCAO) Model

For Researchers, Scientists, and Drug Development Professionals Introduction Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiology involving excit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, and neuroinflammation. Microglia and infiltrating macrophages play a crucial role in the post-ischemic inflammatory response. The P2X4 receptor, an ATP-gated ion channel highly expressed on these immune cells, has emerged as a key player in this process. Following ischemic injury, massive amounts of ATP are released from damaged and dying cells, leading to the overactivation of P2X4 receptors on microglia and macrophages. This activation triggers a cascade of downstream signaling events that contribute to neuroinflammation and secondary brain injury.

MRS4719 is a potent and selective antagonist of the P2X4 receptor.[1] By blocking the P2X4 receptor, MRS4719 offers a promising therapeutic strategy to mitigate the detrimental neuroinflammatory response following ischemic stroke. Preclinical studies utilizing the middle cerebral artery occlusion (MCAO) model, a widely accepted animal model of focal cerebral ischemia, have demonstrated the neuroprotective efficacy of MRS4719.

These application notes provide a comprehensive overview of the use of MRS4719 in the MCAO model, including its mechanism of action, detailed experimental protocols, and a summary of its therapeutic effects.

Mechanism of Action

MRS4719 exerts its neuroprotective effects by antagonizing the P2X4 receptor on microglia and macrophages. In the context of ischemic stroke, the mechanism can be summarized as follows:

  • Ischemic Insult and ATP Release: Cerebral ischemia leads to energy failure and cell death, resulting in a massive release of ATP into the extracellular space.

  • P2X4 Receptor Activation: Extracellular ATP binds to and activates P2X4 receptors on microglia and infiltrating macrophages.

  • Inflammatory Cascade: Activation of P2X4 receptors initiates a downstream signaling cascade, leading to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β. This exacerbates the inflammatory response and contributes to secondary neuronal damage.

  • MRS4719 Intervention: MRS4719 selectively blocks the P2X4 receptor, preventing its activation by ATP. This inhibition of P2X4 receptor signaling leads to a reduction in neuroinflammation, thereby protecting neurons from secondary damage and reducing the overall infarct volume.

P2X4_Signaling_Pathway cluster_0 Ischemic Brain Microenvironment cluster_1 Microglia / Macrophage Ischemic Stroke Ischemic Stroke ATP Release ATP Release Ischemic Stroke->ATP Release P2X4R P2X4 Receptor ATP Release->P2X4R Activates MRS4719 MRS4719 MRS4719->P2X4R Inhibits NLRP3 NLRP3 Inflammasome Activation P2X4R->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Caspase1 Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage

P2X4 Receptor Signaling in Ischemic Stroke.

Quantitative Data Summary

The neuroprotective effects of MRS4719 have been quantified in a mouse model of MCAO. The following table summarizes the key findings.

ParameterVehicle ControlMRS4719 (1.5 mg/kg/day)Reference
Infarct Volume (mm³) 59.6 ± 5.327.47 ± 10.23[1][2]
Animal Model Middle-aged mice (11-12 months)Middle-aged mice (11-12 months)[1][2]
MCAO Duration 60 minutes60 minutes[1][2]
Reperfusion Duration 3 days3 days[1][2]
Administration Route SubcutaneousSubcutaneous[1][2]
Dosing Regimen Daily for 3 daysDaily for 3 days[1][2]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model: Intraluminal Filament Method

This protocol describes the induction of transient focal cerebral ischemia in mice using the intraluminal filament method.

Materials:

  • Male C57BL/6 mice (8-12 weeks old or aged 11-12 months)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe for temperature monitoring

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • Microvascular clips

  • Sutures (6-0 silk)

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).

    • Maintain the body temperature at 37.0 ± 0.5°C using a heating pad and rectal probe.

    • Place the mouse in a supine position and secure its limbs.

    • Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation and Ligation:

    • Carefully dissect the CCA, ECA, and ICA from the surrounding tissues and vagus nerve.

    • Ligate the distal end of the ECA with a 6-0 silk suture.

    • Place a temporary ligature around the proximal CCA.

    • Place a microvascular clip on the ICA to temporarily block blood flow.

  • Filament Insertion:

    • Make a small incision in the ECA stump.

    • Introduce the silicon-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA.

    • Gently advance the filament approximately 9-11 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

    • (Optional) A significant drop in cerebral blood flow (>80%) as measured by Laser Doppler flowmetry can confirm successful occlusion.

  • Occlusion and Reperfusion:

    • Maintain the filament in place for 60 minutes.

    • After the occlusion period, carefully withdraw the filament to allow for reperfusion.

    • Remove the temporary ligature on the CCA.

    • Close the neck incision with sutures.

  • Post-operative Care:

    • Administer subcutaneous saline for hydration.

    • Monitor the animal during recovery from anesthesia.

    • Provide soft food and easy access to water.

MCAO_Workflow cluster_0 Pre-operative cluster_1 Surgical Procedure cluster_2 Occlusion & Reperfusion cluster_3 Post-operative A1 Anesthetize Mouse A2 Maintain Body Temperature A1->A2 A3 Midline Neck Incision A2->A3 B1 Isolate CCA, ECA, ICA A3->B1 B2 Ligate Distal ECA B1->B2 B3 Temporarily Clip ICA & Ligate CCA B2->B3 B4 Insert Filament via ECA into ICA B3->B4 B5 Advance Filament to Occlude MCA B4->B5 B6 Confirm Occlusion (Optional: LDF) B5->B6 C1 60-minute Occlusion B6->C1 C2 Withdraw Filament for Reperfusion C1->C2 C3 Remove Temporary Ligatures C2->C3 D1 Suture Incision C3->D1 D2 Administer Saline D1->D2 D3 Monitor Recovery D2->D3

Workflow for the MCAO Procedure.
Preparation and Administration of MRS4719

This protocol describes the preparation and subcutaneous administration of MRS4719 to mice.

Materials:

  • MRS4719 powder

  • Vehicle (e.g., 10% DMSO, 10% Tween 80 in sterile saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (27-30 gauge)

Procedure:

  • Preparation of MRS4719 Solution:

    • Due to the hydrophobic nature of many P2X4 receptor antagonists, a vehicle containing a solubilizing agent is recommended.

    • Prepare a stock solution of MRS4719 in 100% DMSO.

    • For a final concentration of 1.5 mg/mL (assuming a 10 mL/kg injection volume for a 1.5 mg/kg dose), dilute the DMSO stock solution with 10% Tween 80 in sterile saline to achieve a final vehicle composition of 10% DMSO and 10% Tween 80.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Note: The exact vehicle composition may need to be optimized based on the solubility of the specific batch of MRS4719.

  • Subcutaneous Administration:

    • Gently restrain the mouse.

    • Lift the loose skin over the back of the neck or flank to form a "tent".

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the MRS4719 solution (volume calculated based on the animal's weight).

    • Withdraw the needle and gently massage the injection site.

  • Dosing Regimen:

    • Administer MRS4719 subcutaneously once daily for 3 consecutive days, starting after the MCAO procedure.

Conclusion

MRS4719 represents a promising neuroprotective agent for the treatment of ischemic stroke. Its targeted mechanism of action, focused on the inhibition of the pro-inflammatory P2X4 receptor on microglia and macrophages, offers a novel therapeutic avenue. The data and protocols presented here provide a foundation for researchers to further investigate the therapeutic potential of MRS4719 in preclinical models of ischemic stroke, with the ultimate goal of translating these findings into clinical applications for stroke patients.

References

Application

Application Notes and Protocols for Subcutaneous Infusion of MRS4719

Audience: Researchers, scientists, and drug development professionals. Introduction: MRS4719 is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2] P2X4R is implicated in neuro...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MRS4719 is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2] P2X4R is implicated in neuroinflammatory processes, particularly following ischemic events.[1][3] Antagonism of this receptor by MRS4719 has demonstrated neuroprotective effects in preclinical models of ischemic stroke, making it a compound of significant interest for therapeutic development.[2][4] These application notes provide detailed protocols for the subcutaneous administration of MRS4719 in a research setting, a summary of key quantitative data from preclinical studies, and diagrams illustrating its mechanism of action and experimental workflow.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of MRS4719 from published preclinical studies.

Table 1: In Vitro Potency of MRS4719

ParameterSpeciesCell TypeValue (IC50)Reference
P2X4R AntagonismHumanHEK cells overexpressing P2X4R0.503 µM[2]

Table 2: In Vivo Efficacy of MRS4719 in a Mouse Model of Ischemic Stroke (MCAO)

Animal ModelDosageAdministration RouteDurationOutcomeReference
Young Mice (8-12 weeks)1.5 mg/kg/daySubcutaneous3 days post-strokeDose-dependent neuroprotective effects[2][4]
Middle-aged Mice (11-12 months)1.5 mg/kg/daySubcutaneous3 days post-strokeSignificantly reduced infarct volume (27.47 ± 10.23 mm³ vs. 59.6 ± 5.3 mm³ in vehicle)[2][4]
Middle-aged Mice1.5 mg/kg/daySubcutaneous3 days post-strokeReduced brain atrophy at 35 days post-stroke[1]
Young and Middle-aged MiceNot specifiedSubcutaneous4 weeks post-strokeLearning and memory enhancing activity[2][4]

Experimental Protocols

Protocol 1: Preparation of MRS4719 for Subcutaneous Administration

1. Materials:

  • MRS4719 compound
  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, depending on compound solubility)
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Sonicator (optional, for compounds with poor solubility)
  • Sterile, pyrogen-free syringes and needles (e.g., 27-30 gauge)

2. Procedure:

  • Determine the appropriate vehicle. The choice of vehicle is critical and should be based on the solubility of MRS4719 and its compatibility with subcutaneous administration. A common vehicle for preclinical studies is a mixture of DMSO, Tween 80, and saline. A final DMSO concentration of <5% is generally recommended to minimize toxicity.
  • Calculate the required amount of MRS4719. Based on the desired dose (e.g., 1.5 mg/kg) and the average weight of the experimental animals, calculate the total amount of MRS4719 needed.
  • Prepare the dosing solution.
  • In a sterile microcentrifuge tube, weigh the calculated amount of MRS4719.
  • If using a co-solvent system, first dissolve the MRS4719 in the smallest necessary volume of DMSO.
  • Add the surfactant (e.g., Tween 80) and vortex thoroughly.
  • Bring the solution to the final volume with sterile saline or PBS, adding it dropwise while vortexing to prevent precipitation.
  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
  • Ensure sterility. All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
  • Storage. Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store protected from light at 4°C.

Protocol 2: Subcutaneous Administration of MRS4719 in Mice

1. Materials:

  • Prepared MRS4719 dosing solution
  • Experimental animals (mice)
  • Appropriate animal restraints
  • Sterile insulin syringes with a 27-30 gauge needle
  • 70% ethanol for disinfection

2. Procedure:

  • Animal Handling. Handle the mice gently to minimize stress. Acclimatize the animals to the experimental conditions before the start of the study.
  • Dose Calculation. Weigh each mouse immediately before dosing to calculate the precise volume of the MRS4719 solution to be administered.
  • Injection Site. The subcutaneous injection is typically given in the scruff of the neck or the flank. The loose skin in these areas allows for easy administration and minimizes discomfort to the animal.
  • Administration:
  • Securely restrain the mouse.
  • Gently lift a fold of skin at the chosen injection site to create a "tent."
  • Wipe the injection site with 70% ethanol.
  • Insert the needle at the base of the skin tent, parallel to the body, ensuring it does not penetrate the underlying muscle.
  • Slowly inject the calculated volume of the MRS4719 solution.
  • Withdraw the needle and gently pinch the injection site for a few seconds to prevent leakage.
  • Monitoring. After administration, monitor the animals for any adverse reactions at the injection site (e.g., swelling, redness) or systemic effects.
  • Dosing Schedule. For studies modeling ischemic stroke, administration is typically initiated post-insult. Based on existing data, a once-daily injection for 3 consecutive days is a recommended starting point.[2][4]

Visualizations

Signaling Pathway of MRS4719 Action

MRS4719_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_Influx Ca²⁺ Influx P2X4R->Ca_Influx Mediates MRS4719 MRS4719 MRS4719->P2X4R Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) NLRP3->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: MRS4719 inhibits the P2X4R, blocking ATP-mediated neuroinflammation.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Induce Ischemic Stroke (e.g., MCAO Model in Mice) Grouping Randomize into Treatment Groups (Vehicle vs. MRS4719) Animal_Model->Grouping Administration Subcutaneous Administration (e.g., 1.5 mg/kg/day for 3 days) Grouping->Administration Short_Term Short-term Endpoints (3 days) - Infarct Volume Measurement - Neurological Scoring Administration->Short_Term Long_Term Long-term Endpoints (4-5 weeks) - Behavioral Tests (Learning & Memory) - Histology (Brain Atrophy) Short_Term->Long_Term Data_Analysis Statistical Analysis Long_Term->Data_Analysis

References

Method

Preparing MRS4719 Stock Solution for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the preparation and use of MRS4719, a potent and selective P2X4 receptor antago...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of MRS4719, a potent and selective P2X4 receptor antagonist, in cell culture applications. MRS4719 has demonstrated significant neuroprotective and neuro-rehabilitative activities, making it a valuable tool for research in areas such as ischemic stroke.[1][2] These guidelines will ensure accurate and reproducible experimental results when working with this compound.

Introduction to MRS4719

MRS4719 is a powerful antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[3][4] It has an IC50 value of 0.503 μM for the human P2X4 receptor.[2][3][5][6] Research has shown that MRS4719 can reduce infarct volume and brain atrophy in ischemic stroke models.[2][3][5] Furthermore, it inhibits ATP-induced calcium influx in primary human monocyte-derived macrophages.[1][2][3] These properties make MRS4719 a compound of interest for studying the role of P2X4 receptors in various physiological and pathological processes.

Chemical and Physical Properties

A summary of the key quantitative data for MRS4719 is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C26H13N5O3S.C6H15N[1]
Molecular Weight 504.6 g/mol [1][7]
IC50 (human P2X4R) 0.503 μM[1][2][3][5][6][8]
Appearance Powder[1]
Purity >98%[7]

Experimental Protocols

Materials
  • MRS4719 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

Preparation of MRS4719 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of MRS4719 in DMSO.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

  • Weighing the Compound: Carefully weigh out the required amount of MRS4719 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5046 mg of MRS4719 (Molecular Weight = 504.6 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed MRS4719 powder. For the example above, add 100 µL of DMSO to the 0.5046 mg of MRS4719.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly until the MRS4719 powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots under the following conditions:

    • Long-term storage: -80°C for up to 6 months.[1]

    • Short-term storage: 4°C for up to 2 weeks.[1]

    • The powder form can be stored at -20°C for up to 2 years.[1]

Preparation of Working Solutions

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. Typical working concentrations for in vitro studies range from 0.1 µM to 3.0 µM.[2]

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM MRS4719 stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. It is crucial to add the MRS4719 solution to the medium and mix immediately to avoid precipitation.

    • Example for a 1 µM working solution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

      • Add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 1 µM.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MRS4719 and a typical experimental workflow for its use in cell culture.

MRS4719_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream MRS4719 MRS4719 MRS4719->P2X4R Inhibits

Caption: Mechanism of action of MRS4719 as a P2X4 receptor antagonist.

Experimental_Workflow A Prepare 10 mM MRS4719 Stock Solution in DMSO C Prepare Working Solutions of MRS4719 in Media A->C B Culture Cells to Desired Confluency D Treat Cells with MRS4719 (and Vehicle Control) B->D C->D E Incubate for Desired Time Period D->E F Perform Downstream Assays (e.g., Ca²⁺ imaging, cytotoxicity) E->F

Caption: General experimental workflow for using MRS4719 in cell culture.

References

Application

Application Notes and Protocols for MRS4719 in Primary Microglia Cultures

For Researchers, Scientists, and Drug Development Professionals Introduction Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of vari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of various neurological disorders. Their activation is a hallmark of neuroinflammation. Purinergic signaling, mediated by extracellular nucleotides like ATP, is a key mechanism regulating microglial function. The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant modulator of microglial activity. This document provides detailed application notes and protocols for the use of MRS4719, a potent P2X4 receptor antagonist, in primary microglia cultures.

Disclaimer: The following application notes are based on the known function of MRS4719 as a P2X4 receptor antagonist and the established role of P2X4 receptors in microglia. Direct studies detailing the effects of MRS4719 on primary microglia cultures were not available in the public domain at the time of writing. Therefore, the described applications and expected outcomes are hypothetical and intended to guide researchers in designing their experiments.

Application Notes

MRS4719 is a selective antagonist of the P2X4 receptor, with an IC50 value of 0.503 μM for the human P2X4 receptor. In the context of primary microglia cultures, MRS4719 can be utilized to investigate the role of P2X4 receptor signaling in various aspects of microglial biology.

Potential Applications:

  • Modulation of Microglial Activation: ATP released from damaged cells can activate microglia via P2X4 receptors, leading to morphological changes and the release of inflammatory mediators. MRS4719 can be used to block this activation pathway, allowing for the study of P2X4 receptor-dependent microglial responses.

  • Investigation of Neuroinflammation: By antagonizing the P2X4 receptor, MRS4719 is expected to inhibit the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from activated microglia. This makes it a valuable tool for studying the mechanisms of neuroinflammation and for screening potential anti-inflammatory compounds.

  • Phagocytosis Studies: P2X4 receptor signaling has been implicated in regulating microglial phagocytosis. MRS4719 can be employed to elucidate the specific contribution of this receptor to the phagocytic clearance of cellular debris, protein aggregates (e.g., amyloid-beta), or pathogens by microglia.

  • Neurotoxicity and Neuroprotection Assays: Aberrant microglial activation can be neurotoxic. MRS4719 can be used in co-culture systems with neurons to assess whether blockade of the P2X4 receptor on microglia can mitigate inflammation-induced neuronal damage.

Quantitative Data Summary

The following table presents hypothetical data illustrating the potential effects of MRS4719 on primary microglia activated with ATP. These values are for illustrative purposes and will need to be determined experimentally.

Treatment GroupIba1-Positive Cells with Amoeboid Morphology (%)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Phagocytic Index (% of Control)
Control (Vehicle)15 ± 350 ± 1030 ± 8100 ± 12
ATP (100 µM)85 ± 7550 ± 45480 ± 38150 ± 15
ATP (100 µM) + MRS4719 (1 µM)30 ± 5150 ± 20120 ± 15110 ± 10
ATP (100 µM) + MRS4719 (5 µM)20 ± 480 ± 1265 ± 10105 ± 8

Signaling Pathway

P2X4_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx ATP Extracellular ATP ATP->P2X4 Activates MRS4719 MRS4719 (Antagonist) MRS4719->P2X4 Inhibits p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Gene_expression Gene Expression (e.g., pro-inflammatory cytokines) p38_MAPK->Gene_expression Phagocytosis Modulation of Phagocytosis p38_MAPK->Phagocytosis Morphological_change Morphological Change (Amoeboid) p38_MAPK->Morphological_change Cytokine_release Cytokine Release (TNF-α, IL-6) Gene_expression->Cytokine_release

Caption: P2X4 receptor signaling pathway in microglia and the inhibitory action of MRS4719.

Experimental Workflow

Experimental_Workflow cluster_culture Primary Microglia Culture cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis culture Isolate and culture primary microglia from neonatal rodent brains. treatment Treat microglia with MRS4719 followed by ATP stimulation. culture->treatment morphology Immunocytochemistry (Iba1 staining for morphology) treatment->morphology cytokines ELISA (TNF-α, IL-6 in supernatant) treatment->cytokines phagocytosis Phagocytosis Assay (Fluorescent beads) treatment->phagocytosis analysis Quantify morphological changes, cytokine concentrations, and phagocytic activity. morphology->analysis cytokines->analysis phagocytosis->analysis

Caption: Experimental workflow for investigating the effects of MRS4719 on primary microglia.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Microglia

This protocol is adapted from established methods for isolating primary microglia from neonatal mouse or rat pups (P0-P3).

Materials:

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine (PDL) coated T75 flasks and culture plates

  • Sterile dissection tools

  • 70% Ethanol

Procedure:

  • Dissection and Dissociation:

    • Euthanize neonatal pups and sterilize with 70% ethanol.

    • Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

    • Mince the tissue and incubate in Trypsin-EDTA and DNase I at 37°C for 15 minutes.

    • Triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Mixed Glial Culture:

    • Centrifuge the cell suspension at 300 x g for 10 minutes.

    • Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Plate the cells in PDL-coated T75 flasks.

    • Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days. A confluent layer of astrocytes will form with microglia growing on top.

  • Microglia Isolation:

    • After 10-14 days, when the astrocyte layer is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.

    • Collect the supernatant containing the microglia and centrifuge at 300 x g for 10 minutes.

    • Resuspend the microglial pellet in fresh culture medium and plate onto PDL-coated plates for experiments.

Protocol 2: Treatment of Primary Microglia with MRS4719

Materials:

  • MRS4719 powder

  • Dimethyl sulfoxide (DMSO)

  • Primary microglia culture medium

  • ATP solution

Procedure:

  • Preparation of MRS4719 Stock Solution:

    • Dissolve MRS4719 powder in DMSO to prepare a 10 mM stock solution.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Seed primary microglia in appropriate culture plates and allow them to adhere and rest for 24 hours.

    • Prepare working solutions of MRS4719 by diluting the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).

    • Pre-treat the microglia with the MRS4719 working solutions or vehicle (DMSO at the same final concentration) for 1 hour.

    • Stimulate the cells with ATP (e.g., 100 µM final concentration) for the desired time period (e.g., 6-24 hours for cytokine analysis, 1 hour for phagocytosis).

Protocol 3: Immunocytochemistry for Microglial Activation

Materials:

  • 4% Paraformaldehyde (PFA)

  • Phosphate Buffered Saline (PBS)

  • Triton X-100

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody: Rabbit anti-Iba1

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore

  • DAPI for nuclear staining

Procedure:

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-Iba1 antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

  • Imaging and Analysis:

    • Mount the coverslips and visualize using a fluorescence microscope.

    • Analyze microglial morphology, categorizing cells as ramified (resting) or amoeboid (activated).

Protocol 4: ELISA for Cytokine Measurement

Materials:

  • Commercially available ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Sample Collection:

    • After the treatment period, collect the cell culture supernatant.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of detection antibodies and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the cytokines.

Protocol 5: Phagocytosis Assay

Materials:

  • Fluorescently labeled microspheres (e.g., latex beads)

  • Primary microglia culture medium

Procedure:

  • Bead Preparation:

    • Opsonize the fluorescent beads by incubating them in FBS for 1 hour at 37°C.

    • Wash the beads with PBS to remove excess serum.

  • Phagocytosis:

    • After MRS4719 and ATP treatment, replace the culture medium with medium containing the opsonized fluorescent beads.

    • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Analysis:

    • Wash the cells extensively with ice-cold PBS to remove non-internalized beads.

    • Fix the cells with 4% PFA.

    • The amount of phagocytosed beads can be quantified either by fluorescence microscopy (counting beads per cell) or by flow cytometry.

Method

Application Notes and Protocols for Studying Neuropathic Pain Models with MRS4719 and other P2Y14 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing P2Y14 receptor antagonists, such as MRS4719, in preclinical studies of neuropathic pain....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing P2Y14 receptor antagonists, such as MRS4719, in preclinical studies of neuropathic pain. The protocols detailed below are based on established methodologies for inducing and assessing neuropathic pain in rodent models, as well as for analyzing the underlying molecular mechanisms.

Introduction to P2Y14 Receptor in Neuropathic Pain

The P2Y14 receptor (P2Y14R), a G-protein-coupled receptor, has emerged as a promising therapeutic target for chronic pain conditions.[1][2] This receptor is expressed in immune cells and glial cells within the nervous system, including satellite glial cells in the dorsal root ganglia.[2][3] In neuropathic pain states, the expression of P2Y14R is often upregulated.[3] Activation of P2Y14R by its endogenous agonist, UDP-glucose, is associated with the release of pro-inflammatory cytokines and the activation of intracellular signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAP kinase pathways, which contribute to neuroinflammation and pain hypersensitivity.[4][5] Selective antagonists of the P2Y14R have demonstrated efficacy in reversing pain-like behaviors in animal models of neuropathic pain, highlighting their potential as a novel class of analgesics.[1][6][7]

Quantitative Data Summary

The following table summarizes the efficacy of various P2Y14 receptor antagonists in preclinical models of neuropathic pain. This data provides a comparative overview of their potential for reversing mechanical allodynia, a key symptom of neuropathic pain.

AntagonistAnimal ModelAdministration Route & DoseMaximum Reversal of Mechanical Allodynia (%)Time to Maximum EffectDuration of ActionReference
Compound 1 *Mouse CCIi.p., 10 µmol/kg100%1-2 hoursUp to 3 hours[1][7]
Compound 4 (N-acetyl analogue of 1)Mouse CCIi.p., 10 µmol/kg100%1-2 hoursSignificant relief up to 5 hours[1][7]
Compound 7 (Reversed triazole analogue)Mouse CCIi.p., 10 µmol/kg87%~1 hourNot specified[1][7]
PPTN Mouse CCI-IONTrigeminal AdministrationSignificant decreaseNot specifiedNot specified[4]

Note: Compound 1 is identified as 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid.[1][7]

Key Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This surgical procedure induces a peripheral nerve injury that mimics many of the symptoms of human neuropathic pain.

Materials:

  • Adult male mice (e.g., C57BL/6J or ICR)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors, forceps, and wound clips or sutures

  • Surgical microscope or magnifying lens

  • Chromic gut or silk sutures (e.g., 4-0 or 5-0)

  • Sterile saline

  • Betadine or other surgical scrub

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Shave the fur from the lateral side of the thigh of the desired hind limb.

  • Clean the surgical area with a surgical scrub.

  • Make a small incision in the skin over the biceps femoris muscle.

  • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover on a heating pad until they are fully ambulatory.

  • Behavioral testing can typically begin 7 days post-surgery.

Assessment of Mechanical Allodynia using the Von Frey Test

This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.

Materials:

  • Von Frey filaments with varying stiffness (calibrated in grams)

  • Elevated wire mesh platform

  • Plexiglas enclosures for each animal

Procedure:

  • Place the mice in individual Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.

  • Begin with a filament near the expected withdrawal threshold (e.g., 0.4g or 0.6g).

  • Apply the von Frey filament to the plantar surface of the hind paw until it just bends. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • If there is no response, use the next filament of increasing stiffness. If there is a positive response, use the next filament of decreasing stiffness.

  • The "up-down" method of Dixon is commonly used to determine the 50% paw withdrawal threshold.

  • Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.

  • Testing should be performed before and at various time points after administration of the P2Y14R antagonist or vehicle.

Western Blot for ERK1/2 and p38 Activation

This protocol allows for the quantification of phosphorylated (activated) ERK1/2 and p38 in tissues like the trigeminal ganglion or spinal cord.

Materials:

  • Tissue samples (e.g., trigeminal ganglion, spinal cord)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the dissected tissue in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total ERK1/2 or p38 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

Signaling Pathway of P2Y14R in Neuropathic Pain

P2Y14R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular UDP-glucose UDP-glucose P2Y14R P2Y14 Receptor UDP-glucose->P2Y14R Activates Gi Gi P2Y14R->Gi Activates ERK ERK1/2 P2Y14R->ERK Activates p38 p38 MAPK P2Y14R->p38 Activates AC Adenylyl Cyclase Gi->AC Inhibits NFkB NF-κB ERK->NFkB p38->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Upregulates Neuroinflammation Neuroinflammation & Pain Hypersensitivity Cytokines->Neuroinflammation MRS4719 MRS4719 (Antagonist) MRS4719->P2Y14R Blocks

Caption: P2Y14R signaling cascade in neuropathic pain.

Experimental Workflow for Evaluating MRS4719

Experimental_Workflow cluster_induction Pain Model Induction cluster_assessment Pain Behavior Assessment cluster_treatment Treatment Administration cluster_outcome Outcome Measures Induction Chronic Constriction Injury (CCI) of Sciatic Nerve in Mice Baseline Baseline Behavioral Testing (Von Frey Test) PostOp Post-operative Testing (Day 7) Confirm Mechanical Allodynia Baseline->PostOp Treatment Administer MRS4719 or Vehicle (e.g., i.p.) PostOp->Treatment Behavioral Post-treatment Behavioral Testing (Von Frey Test at multiple time points) Treatment->Behavioral Molecular Tissue Collection (Spinal Cord, DRG) Treatment->Molecular Analysis Western Blot for p-ERK, p-p38 Molecular->Analysis

Caption: Workflow for testing MRS4719 in a neuropathic pain model.

References

Application

Application Notes and Protocols for Long-Term In Vivo Studies of MRS4719

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the long-term in vivo administration of MRS4719, a potent and selective P2X4 receptor antagonist. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the long-term in vivo administration of MRS4719, a potent and selective P2X4 receptor antagonist. The compound has demonstrated significant neuroprotective and restorative effects in preclinical models of ischemic stroke.[1][2][3]

Mechanism of Action

MRS4719 functions by blocking the P2X4 receptor, an ATP-gated ion channel.[1][2][3] In the context of ischemic stroke, excessive ATP release from damaged cells can lead to overactivation of P2X4 receptors on immune cells like microglia and macrophages. This activation triggers a downstream cascade, including increased intracellular calcium, leading to neuroinflammation and neuronal damage. By antagonizing the P2X4 receptor, MRS4719 mitigates this inflammatory response, reduces neuronal injury, and promotes functional recovery.[1][2][3]

Signaling Pathway

MRS4719_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Macrophage/Microglia cluster_2 Therapeutic Intervention Ischemic Insult Ischemic Insult ATP_release ATP Release Ischemic Insult->ATP_release causes P2X4R P2X4 Receptor ATP_release->P2X4R activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx mediates Neuroinflammation Neuroinflammation Ca_influx->Neuroinflammation promotes Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage leads to MRS4719 MRS4719 MRS4719->P2X4R antagonizes

Caption: Mechanism of action of MRS4719 in mitigating neuroinflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of MRS4719 in a mouse model of ischemic stroke (middle cerebral artery occlusion, MCAO).

ParameterYoung Mice (8-12 weeks)Middle-Aged Mice (11-12 months)Reference
MRS4719 Dose Dose-dependent effects observed1.5 mg/kg/day (optimal dose)[1]
Administration Route SubcutaneousSubcutaneous[1]
Treatment Duration 3 days post-stroke3 days post-stroke[1]
Primary Outcome Neuroprotective effectsSignificant reduction in infarct volume[1]
Infarct Volume Data not specified, but dose-dependent reduction notedControl: 59.6 ± 5.3 mm³MRS4719: 27.47 ± 10.23 mm³[1]
Long-Term Outcome (35 days post-stroke)ResultReference
Brain Atrophy Reduced[2][3]
Learning and Memory Enhanced activity observed[1][2]

Experimental Protocols

Long-Term In Vivo Treatment Protocol for MRS4719 in a Mouse Model of Ischemic Stroke

This protocol outlines the long-term administration of MRS4719 in a middle cerebral artery occlusion (MCAO) mouse model.

1. Animal Model and Stroke Induction:

  • Species: Mouse (protocols have been established in both young and middle-aged mice).[1]

  • Model: Ischemic stroke induced by middle cerebral artery occlusion (MCAO). A common procedure involves 60 minutes of occlusion followed by reperfusion.[1]

2. MRS4719 Formulation and Dosing:

  • Compound: MRS4719

  • Dosage: 1.5 mg/kg/day.[1]

  • Formulation: Prepare a stock solution of MRS4719 in a vehicle suitable for subcutaneous administration (e.g., sterile saline with a solubilizing agent like DMSO, with final DMSO concentration kept to a minimum).

  • Administration: Administer subcutaneously once daily.[1]

3. Experimental Workflow:

Experimental_Workflow cluster_0 Day 0: Stroke Induction cluster_1 Days 1-3: Acute Treatment cluster_2 Day 3: Short-Term Assessment cluster_3 Days 4-35: Continued Monitoring cluster_4 Day 35: Long-Term Assessment MCAO MCAO Surgery (60 min occlusion) Treatment_Short Daily Subcutaneous MRS4719 Injection (1.5 mg/kg) MCAO->Treatment_Short Infarct_Volume Infarct Volume Measurement Treatment_Short->Infarct_Volume Monitoring Continued Observation and Behavioral Testing Infarct_Volume->Monitoring Brain_Atrophy Brain Atrophy Measurement Monitoring->Brain_Atrophy Behavioral_Tests Learning and Memory Tests Monitoring->Behavioral_Tests

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing MRS4719 Concentration for In Vitro Assays

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using MRS4719, a potent P2X4 receptor antagonist, in in vitro assays. Find troubleshooting advice...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using MRS4719, a potent P2X4 receptor antagonist, in in vitro assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MRS4719?

MRS4719 is a potent and selective antagonist of the P2X4 receptor.[1][2][3][4][5] The P2X4 receptor is an ATP-gated ion channel. When ATP binds to the P2X4 receptor, it opens a channel that allows the influx of cations, primarily Ca2+ and Na+, into the cell. This influx of ions leads to various downstream cellular responses. MRS4719 blocks this channel activation by ATP, thereby inhibiting the associated signaling pathways.

Q2: What is a good starting concentration for MRS4719 in a new in vitro assay?

A sensible starting point for MRS4719 is to test a concentration range centered around its reported half-maximal inhibitory concentration (IC50). The IC50 for MRS4719 at the human P2X4 receptor is approximately 0.503 µM.[1][2][3][4] Therefore, a preliminary dose-response experiment could include concentrations ranging from 0.1 µM to 10 µM (e.g., 0.1, 0.3, 0.6, 1.0, 3.0, and 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions.[1]

Q3: I am not observing any inhibitory effect of MRS4719. What are the possible reasons?

Several factors could contribute to a lack of observed inhibition:

  • Suboptimal Concentration: The concentration of MRS4719 may be too low to effectively antagonize the P2X4 receptors in your system. It is recommended to perform a dose-response curve to determine the effective concentration range.

  • Agonist Concentration: The concentration of the P2X4 receptor agonist (e.g., ATP) might be too high, outcompeting MRS4719 for binding. Consider reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC80) to increase the sensitivity of the assay to antagonism.

  • Compound Stability: Ensure that the MRS4719 stock solution is properly stored and has not degraded. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.

  • Cellular Expression of P2X4: Confirm that your cell model expresses a sufficient level of functional P2X4 receptors. This can be verified using techniques like RT-PCR, Western blot, or by observing a robust response to a P2X4 agonist.

  • Assay Sensitivity: The assay readout may not be sensitive enough to detect subtle changes in P2X4 receptor activity. Optimize your assay parameters to ensure a good signal-to-noise ratio.

Q4: I am observing cell toxicity or a high background signal at higher concentrations of MRS4719. What should I do?

  • Reduce Concentration: High concentrations of any small molecule can lead to off-target effects or direct cellular toxicity.[6][7][8] If you observe such effects, it is crucial to lower the concentration of MRS4719 to the minimal effective dose determined from your dose-response studies.

  • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not affect cell viability or the assay readout.

  • Cell Viability Assay: Perform a separate cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to assess the cytotoxic potential of MRS4719 at the concentrations being tested.

  • Selectivity Profiling: MRS4719 has been shown to be highly selective for the P2X4 receptor over other P2X subtypes like P2X1, P2X2/3, and P2X3.[4] However, at very high concentrations, the risk of off-target activity increases. If you suspect off-target effects are confounding your results, consider using a structurally different P2X4 antagonist as a control.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells. Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure uniform cell seeding density. Use calibrated pipettes and consider using a multichannel pipette for additions. Avoid using the outer wells of the plate if edge effects are suspected.
No response to the P2X4 agonist (e.g., ATP). Low or no expression of P2X4 receptors in the cell line. Inactivation of the agonist.Confirm P2X4 receptor expression via RT-PCR or Western blot. Prepare fresh agonist solutions for each experiment.
MRS4719 effect diminishes over time in long-term assays. Metabolic instability of the compound or internalization of the receptor.For long-term experiments, consider replenishing the medium with fresh MRS4719 at regular intervals. Monitor receptor expression levels over the course of the experiment.
Precipitation of MRS4719 in the assay medium. Poor solubility of the compound at the tested concentration.Check the solubility limits of MRS4719 in your specific assay buffer. Consider using a lower concentration or a different solvent for the stock solution, ensuring the final solvent concentration is non-toxic to the cells.

Quantitative Data Summary

Parameter Value Receptor Reference
IC500.503 µMHuman P2X4[1][2][3][4]

Experimental Protocols

Protocol: Determining the Optimal Concentration of MRS4719 using a Calcium Influx Assay

This protocol outlines a general procedure for determining the inhibitory potency of MRS4719 on ATP-induced calcium influx in a cell line endogenously or recombinantly expressing the P2X4 receptor.

Materials:

  • Cells expressing P2X4 receptors

  • Cell culture medium

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • MRS4719 stock solution (e.g., 10 mM in DMSO)

  • ATP stock solution (e.g., 10 mM in water)

  • Automated fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the P2X4-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture the cells overnight under standard conditions.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Compound Pre-incubation:

    • Prepare serial dilutions of MRS4719 in HBSS to achieve the desired final concentrations (e.g., 0.1, 0.3, 0.6, 1.0, 3.0, 10 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest MRS4719 concentration).

    • After incubation with the dye, wash the cells twice with HBSS.

    • Add the MRS4719 dilutions and vehicle control to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.[1]

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of ATP in HBSS at a concentration that will elicit a submaximal response (e.g., EC80, which should be predetermined in a separate experiment).

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well for approximately 1-2 minutes.

    • Using the instrument's injection system, add the ATP solution to all wells simultaneously.

    • Continue to record the fluorescence intensity for several minutes until the signal returns to baseline.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after ATP addition.

    • Normalize the data by expressing the response in the presence of MRS4719 as a percentage of the response in the vehicle control wells.

    • Plot the normalized response against the logarithm of the MRS4719 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of MRS4719.

Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X4 P2X4 Receptor (Ion Channel) ATP->P2X4 Binds and Activates MRS4719 MRS4719 (Antagonist) MRS4719->P2X4 Binds and Inhibits Ca_ion Ca²⁺ P2X4->Ca_ion Influx Na_ion Na⁺ P2X4->Na_ion Influx Response Downstream Cellular Responses Ca_ion->Response Triggers Na_ion->Response Contributes to

Caption: P2X4 Receptor Signaling and Antagonism by MRS4719.

Optimization_Workflow cluster_prep Phase 1: Preparation cluster_dose_response Phase 2: Dose-Response Experiment cluster_validation Phase 3: Validation & Optimization A Seed P2X4-expressing cells in 96-well plate B Determine submaximal (EC80) agonist (ATP) concentration C Prepare serial dilutions of MRS4719 D Pre-incubate cells with MRS4719 or vehicle C->D E Stimulate with EC80 ATP and measure response (e.g., Ca²⁺ influx) D->E F Plot % Inhibition vs. [MRS4719] and calculate IC50 E->F G Select optimal concentration (e.g., IC80-IC90) for assays F->G H Confirm lack of cytotoxicity at optimal concentration G->H I Proceed with main in vitro assays using optimized concentration H->I

Caption: Workflow for Optimizing MRS4719 Concentration.

References

Optimization

Troubleshooting MRS4719 solubility issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of MRS4719, a po...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of MRS4719, a potent P2X4 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is MRS4719 and what is its primary mechanism of action?

MRS4719 is a potent and selective antagonist of the P2X4 receptor, with an IC50 value of 0.503 μM for the human P2X4 receptor.[1] The P2X4 receptor is an ATP-gated ion channel. By blocking this receptor, MRS4719 can inhibit the influx of ions like calcium and sodium that are triggered by extracellular ATP. This mechanism of action makes it a valuable tool for studying the roles of the P2X4 receptor in various physiological and pathological processes, including neuroinflammation and ischemic stroke.[1]

Q2: I am having trouble dissolving MRS4719 in aqueous buffers. Is this expected?

Yes, this is expected. MRS4719 is sparingly soluble in aqueous buffers. Many small molecule inhibitors, including other P2X4 receptor antagonists, exhibit low water solubility.[2][3] To achieve the desired concentration for your experiments, it is necessary to first dissolve the compound in an organic solvent.

Q3: What is the recommended solvent for preparing a stock solution of MRS4719?

The most commonly recommended solvent for preparing a stock solution of MRS4719 is dimethyl sulfoxide (DMSO).[4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[5][6]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity, typically below 0.5%, and ideally at 0.1% or lower. It is crucial to prepare a concentrated stock solution in DMSO so that the volume of the stock solution added to the aqueous experimental medium is minimal. Always include a vehicle control (medium with the same final concentration of DMSO without MRS4719) in your experiments to account for any solvent effects.

Q5: How should I store MRS4719 powder and its stock solutions?

  • Solid MRS4719: Store the solid powder at -20°C in a desiccated and dark environment to maintain its stability.

  • MRS4719 Stock Solutions: Prepare aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -20°C or -80°C.[7]

Troubleshooting Guide

Issue: Precipitate formation when diluting DMSO stock solution into aqueous buffer.
  • Possible Cause 1: Low solubility in the final buffer.

    • Solution: Decrease the final concentration of MRS4719. It's possible that the desired final concentration exceeds the solubility limit of the compound in the aqueous buffer, even with a small amount of DMSO.

  • Possible Cause 2: The stock solution is too concentrated.

    • Solution: Try preparing a less concentrated intermediate stock solution in DMSO. Then, use a larger volume of this intermediate stock to achieve your final concentration. This can sometimes help with the transition from a high-DMSO environment to a predominantly aqueous one.

  • Possible Cause 3: Insufficient mixing.

    • Solution: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing. This can prevent localized high concentrations of the compound that may lead to precipitation.

  • Possible Cause 4: Temperature effects.

    • Solution: Ensure that both the DMSO stock and the aqueous buffer are at room temperature before mixing. Some compounds are less soluble at lower temperatures.

Issue: Inconsistent experimental results.
  • Possible Cause 1: Degradation of MRS4719.

    • Solution: Ensure proper storage of both the solid compound and the stock solutions (see Q5 in the FAQ). Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh working solutions from a new aliquot for each experiment.

  • Possible Cause 2: Inaccurate concentration of the stock solution.

    • Solution: Use a calibrated analytical balance to weigh the MRS4719 powder. Ensure the compound is completely dissolved in DMSO before making aliquots.

  • Possible Cause 3: Cellular toxicity from the solvent.

    • Solution: Verify that the final DMSO concentration in your experimental setup is non-toxic to your specific cell line. Perform a toxicity assay with varying concentrations of DMSO to determine the acceptable limit. Always include a vehicle control.

Data Presentation

MRS4719 Solubility Data
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Aqueous Buffers (e.g., PBS) Sparingly solubleDirect dissolution is not recommended.
1:10 DMF:PBS Solution Approx. 1 mg/mLA method involving initial dissolution in DMF followed by dilution in PBS has been reported.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of MRS4719 in DMSO

Materials:

  • MRS4719 powder (Molecular Weight: 504.6 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • On a calibrated analytical balance, carefully weigh out 5.05 mg of MRS4719.

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

  • Vortex the tube until the MRS4719 is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution for an In Vitro Assay

Materials:

  • 10 mM MRS4719 stock solution in DMSO

  • Sterile cell culture medium or physiological buffer (e.g., PBS)

Procedure:

  • Thaw a single-use aliquot of the 10 mM MRS4719 stock solution at room temperature.

  • To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your desired cell culture medium or buffer. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • This working solution now contains MRS4719 at a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Prepare fresh working solutions for each experiment.

Note: For other final concentrations, adjust the dilution factor accordingly. To improve accuracy for very low final concentrations, it is recommended to perform serial dilutions.

Mandatory Visualizations

P2X4 Receptor Signaling Pathway

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to Ca_influx Ca²⁺ Influx P2X4->Ca_influx Mediates Na_influx Na⁺ Influx P2X4->Na_influx Mediates MRS4719 MRS4719 MRS4719->P2X4 Blocks p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Leads to eNOS eNOS Activation Ca_influx->eNOS Leads to BDNF BDNF Release p38_MAPK->BDNF Induces Neuroinflammation Neuroinflammation BDNF->Neuroinflammation Vasodilation Vasodilation eNOS->Vasodilation

Caption: Simplified signaling pathway of the P2X4 receptor and the inhibitory action of MRS4719.

Experimental Workflow for In Vitro P2X4 Antagonism Assay

Experimental_Workflow prep_solutions 1. Prepare MRS4719 Stock and Working Solutions cell_culture 2. Culture Cells Expressing P2X4 Receptors prep_solutions->cell_culture pre_incubation 3. Pre-incubate Cells with MRS4719 cell_culture->pre_incubation stimulation 4. Stimulate with P2X4 Agonist (ATP) pre_incubation->stimulation measurement 5. Measure Cellular Response (e.g., Calcium Influx) stimulation->measurement analysis 6. Data Analysis measurement->analysis

Caption: General experimental workflow for assessing MRS4719 efficacy in a cell-based assay.

References

Troubleshooting

Potential off-target effects of MRS4719

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS4719, a potent and selective P2X4 recept...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS4719, a potent and selective P2X4 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of MRS4719?

MRS4719 is a potent antagonist of the human P2X4 receptor, with a reported IC50 value of 0.503 μM.[1] It is often used in research to investigate the role of the P2X4 receptor in various physiological and pathological processes, particularly in the context of neuroinflammation and ischemic stroke.[1]

Q2: What is the known selectivity profile of MRS4719?

MRS4719 has been shown to be selective for the human P2X4 receptor over other human P2X receptor subtypes. Specifically, it has demonstrated selectivity against hP2X1R, hP2X2/3R, and hP2X3R.[1]

Q3: Is there a comprehensive off-target screening profile available for MRS4719?

Currently, a comprehensive off-target screening profile for MRS4719 against a broad panel of unrelated receptors, enzymes, and ion channels is not publicly available. The primary literature focuses on its selectivity within the P2X receptor family.[1] Researchers should exercise caution and consider performing their own off-target assessments depending on the experimental context and sensitivity of their model system.

Q4: Are there any known off-target effects for the chemical class of P2X4 receptor antagonists?

While specific off-target data for MRS4719 is limited, the development of other P2X4 receptor antagonists has highlighted some potential off-target considerations. For example, some P2X4 inhibitors have been profiled for their effects on cytochrome P450 (CYP) enzymes to assess potential drug-drug interactions.[2] It is good practice to consider potential interactions with CYP enzymes, especially when planning in vivo studies.

Q5: What are the potential functional consequences of P2X4 receptor antagonism?

Antagonism of the P2X4 receptor can lead to various cellular and physiological effects. The P2X4 receptor is an ATP-gated ion channel, and its inhibition will block the influx of cations like Ca2+ and Na+ upon ATP binding.[3] This can modulate inflammatory responses, particularly in immune cells like microglia and macrophages where P2X4 is highly expressed.[4] In the central nervous system, P2X4 antagonism has been associated with neuroprotective effects.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent results in cell-based assays. Cell line variability: P2X4 receptor expression levels can vary between cell lines and passages.- Confirm P2X4 receptor expression in your specific cell line using techniques like qPCR, Western blot, or flow cytometry.- Use a stable cell line with consistent P2X4 expression.
Compound solubility: MRS4719 may have limited aqueous solubility.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure final solvent concentration is low and consistent across all experimental conditions.- Visually inspect for any precipitation in your final assay medium.
Off-target effects: In sensitive systems, even minor off-target activity could influence results.- If unexpected phenotypes are observed, consider validating key results with a structurally unrelated P2X4 antagonist.- Perform control experiments to rule out non-specific effects of the compound or vehicle.
Lack of efficacy in in vivo models. Pharmacokinetic properties: Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier (for CNS targets) can limit efficacy.- Review available pharmacokinetic data for MRS4719 or related compounds.- Consider alternative routes of administration or formulation strategies to improve exposure.- Measure compound levels in plasma and target tissue to confirm adequate exposure.
Species differences in P2X4 receptor pharmacology: The potency of P2X4 antagonists can differ between species.- Confirm the potency of MRS4719 on the P2X4 receptor of the species used in your model system (e.g., mouse, rat).[5]
Observed toxicity or adverse effects. On-target toxicity: High levels of P2X4 receptor blockade may lead to unintended physiological consequences.- Perform a dose-response study to identify a therapeutic window with minimal toxicity.- Monitor for potential on-target related adverse effects based on the known physiological roles of the P2X4 receptor.
Off-target toxicity: The compound may be interacting with other targets, leading to toxicity.- If toxicity is observed at concentrations where the compound is expected to be selective, consider a broader off-target screening to identify potential liabilities.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of MRS4719

TargetIC50 (μM)Assay TypeSpeciesReference
hP2X4R 0.503Not specifiedHuman[1]
hP2X1R > 30Not specifiedHuman[1]
hP2X2/3R > 30Not specifiedHuman[1]
hP2X3R > 30Not specifiedHuman[1]

Experimental Protocols

Protocol 1: General Guideline for In Vitro Cell-Based Assays

  • Cell Culture: Culture cells expressing the P2X4 receptor in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of MRS4719 in a suitable solvent (e.g., 10 mM in DMSO). Make serial dilutions to achieve the desired final concentrations. The final solvent concentration in the assay should be kept low (e.g., <0.1%) and be consistent across all wells.

  • Assay Procedure (Example: Calcium Flux Assay):

    • Plate cells in a 96-well or 384-well plate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Pre-incubate the cells with varying concentrations of MRS4719 or vehicle control for a specified period.

    • Stimulate the cells with an EC80 concentration of ATP.

    • Measure the change in fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the ATP-induced response for each concentration of MRS4719. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General Workflow for Investigating Potential Off-Target Effects

If off-target effects are suspected, a tiered approach is recommended:

  • Literature Review: Conduct a thorough search for any reported off-target activities of MRS4719 or structurally similar compounds.

  • In Silico Profiling: Use computational tools and databases to predict potential off-target interactions based on the chemical structure of MRS4719.

  • In Vitro Screening:

    • Tier 1 (Broad Screening): Screen MRS4719 at a single high concentration (e.g., 10 µM) against a broad panel of receptors, enzymes, and ion channels (e.g., a safety pharmacology panel).

    • Tier 2 (Confirmation and Potency): For any "hits" identified in Tier 1, perform concentration-response curves to determine the potency (IC50 or Ki) of MRS4719 at these off-targets.

  • Cellular Validation: If a significant off-target interaction is identified, design cell-based assays to confirm the functional consequence of this interaction in a relevant cell type.

Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds & Activates Ca_ion Ca²⁺ P2X4R->Ca_ion Influx Na_ion Na⁺ P2X4R->Na_ion Influx Downstream Downstream Signaling (e.g., Inflammation) Ca_ion->Downstream Na_ion->Downstream MRS4719 MRS4719 MRS4719->P2X4R Antagonizes

Caption: P2X4 Receptor Signaling and Point of Intervention for MRS4719.

Off_Target_Workflow Start Suspected Off-Target Effect Lit_Review Literature Review Start->Lit_Review In_Silico In Silico Profiling Start->In_Silico In_Vitro In Vitro Screening Lit_Review->In_Vitro In_Silico->In_Vitro Cell_Validation Cellular Validation In_Vitro->Cell_Validation If 'hit' is identified Conclusion Identify Off-Target Liability Cell_Validation->Conclusion

Caption: Recommended Workflow for Investigating Potential Off-Target Effects.

References

Optimization

Technical Support Center: Improving Subcutaneous Delivery of MRS4719 in Rodents

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the subcu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the subcutaneous (SC) delivery of MRS4719 in rodents.

FAQs & Troubleshooting Guides

This section addresses common issues encountered during the formulation and subcutaneous administration of the P2X4 receptor antagonist, MRS4719.

1. Formulation Challenges

Q1: My MRS4719 solution is precipitating upon preparation or after injection. What can I do?

A1: Precipitation is a common issue for poorly soluble compounds like MRS4719. Here’s a troubleshooting guide:

  • Solubility Assessment: The first crucial step is to determine the solubility of MRS4719 in various pharmaceutically acceptable solvents. This data is essential for developing a stable formulation. While specific public data on MRS4719's solubility is limited, a systematic approach to testing is recommended.

  • Co-solvent Systems: For many researchers, a co-solvent system is the first approach.

    • DMSO: Dimethyl sulfoxide (DMSO) is a powerful solvent, but its concentration in formulations for subcutaneous injection in rodents should be minimized to avoid tissue irritation and potential toxicity. It is recommended to keep the DMSO concentration below 10% (v/v) in the final formulation, and ideally as low as possible.[1][2][3]

    • Ethanol: Can be used in combination with other solvents.

    • Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 300, PEG 400) are common co-solvents that can improve the solubility of lipophilic compounds.

    • Propylene Glycol (PG): Another frequently used solvent in parenteral formulations.

  • Surfactants: The addition of a non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.

    • Polysorbate 80 (Tween 80): Often used in parenteral formulations at concentrations typically ranging from 0.1% to 5%.[4][5] It's important to use an injectable grade and be aware of potential anaphylactoid reactions at higher concentrations.[5]

    • Other Surfactants: Other options include Poloxamers (e.g., Pluronic F-68) and Cremophor EL.

  • pH Adjustment: If MRS4719 has ionizable groups (which is likely given its chemical structure), adjusting the pH of the formulation can significantly impact its solubility. The pKa of the compound would be needed to guide this strategy effectively.

  • Complexation Agents:

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the drug molecule, increasing its apparent solubility in water.

Troubleshooting Flowchart for Formulation Issues

G start Precipitation Observed solubility Determine MRS4719 Solubility in Biocompatible Solvents start->solubility cosolvent Optimize Co-solvent System (e.g., DMSO/PEG/Saline) solubility->cosolvent Low Aqueous Solubility surfactant Add Surfactant (e.g., Tween 80) cosolvent->surfactant Precipitation persists stable_formulation Stable Formulation Achieved cosolvent->stable_formulation Stable ph_adjust Adjust pH (if ionizable) surfactant->ph_adjust Still unstable surfactant->stable_formulation Stable complexation Consider Complexation (e.g., Cyclodextrins) ph_adjust->complexation Limited improvement ph_adjust->stable_formulation Stable complexation->stable_formulation Stable

Caption: Troubleshooting workflow for addressing MRS4719 precipitation issues.

Q2: I'm observing skin irritation or lesions at the injection site in my rodents. What could be the cause?

A2: Injection site reactions can be caused by the formulation, the injection technique, or the compound itself.

  • Formulation Components:

    • High DMSO Concentration: As mentioned, DMSO can cause local irritation. Aim for the lowest effective concentration.

    • pH: A non-physiological pH of the formulation can cause pain and inflammation. The ideal pH for subcutaneous injections is close to neutral (pH 7.4).

    • Osmolality: Hypertonic or hypotonic solutions can lead to tissue damage. Adjust the osmolality of your formulation to be close to physiological (~300 mOsm/kg).

  • Injection Technique: Refer to the "Injection Procedure and Best Practices" section below for detailed guidance. Improper technique can cause unnecessary tissue damage.

  • Compound Irritancy: MRS4719 itself may have some inherent irritant properties. If you have optimized the formulation and injection technique and still observe reactions, consider lowering the concentration and increasing the injection volume (within acceptable limits) to reduce the localized concentration of the drug.

2. Injection Procedure and Best Practices

Q1: What is the correct procedure for subcutaneous injection in mice and rats?

A1: A proper injection technique is critical to ensure the welfare of the animal and the reliability of your experimental data.

  • Restraint: Gently but firmly restrain the animal. For mice, scruffing the neck to create a "tent" of skin is a common and effective method. For rats, a similar technique can be used, or they can be gently wrapped in a towel.

  • Injection Site: The loose skin over the back, between the shoulder blades, is the most common and recommended site for subcutaneous injections in rodents.

  • Needle Selection: Use a sterile, sharp needle of an appropriate gauge. For mice, a 25-27 gauge needle is typically suitable. For rats, a 23-25 gauge needle can be used.

  • Injection Volume: The maximum volume that can be injected subcutaneously depends on the size of the animal. For mice, a general guideline is up to 1-2 mL per site, while for rats, it can be up to 5 mL per site. However, it is always best to consult your institution's animal care and use committee guidelines.

  • Injection Process:

    • Lift the skin to form a tent.

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Gently pull back on the plunger (aspirate) to ensure you have not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle and syringe.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

Experimental Workflow for Subcutaneous Injection

G prep Prepare Formulation & Load Syringe restrain Restrain Animal prep->restrain inject_site Lift Skin to Form 'Tent' restrain->inject_site insert_needle Insert Needle (Bevel Up) inject_site->insert_needle aspirate Aspirate insert_needle->aspirate inject Inject Slowly aspirate->inject withdraw Withdraw Needle & Apply Pressure inject->withdraw observe Observe Animal withdraw->observe

Caption: Step-by-step workflow for subcutaneous injection in rodents.

Q2: My injected solution is leaking back out from the injection site. How can I prevent this?

A2: Leakage can occur due to several factors:

  • Injection Volume: Injecting too large a volume for the chosen site can cause leakage. Consider splitting the dose into two separate injection sites if a large volume is necessary.

  • Injection Speed: Injecting too quickly can increase the pressure at the injection site, forcing the liquid out. Administer the dose slowly and steadily.

  • Needle Withdrawal: After the injection is complete, pause for a moment before withdrawing the needle to allow the tissue to start closing around the injected bolus. When withdrawing, do so smoothly. Applying gentle pressure with a sterile gauze pad for a few seconds after withdrawal can also help.

  • "Z-track" Technique (more common for intramuscular, but can be adapted): Displace the skin slightly before inserting the needle. After injection and before withdrawing, release the skin. This creates a non-linear path for the needle track, which can help to seal the injection site.

3. Pharmacokinetics and Bioavailability

Q1: I am seeing low or inconsistent bioavailability of MRS4719 after subcutaneous administration. What could be the reasons?

A1: Poor bioavailability of a subcutaneously administered drug that is poorly soluble is often due to:

  • Precipitation at the Injection Site: If the drug precipitates out of the formulation upon injection into the physiological environment of the subcutaneous space, its dissolution and subsequent absorption will be slow and erratic. This is a primary concern for compounds formulated in non-aqueous or co-solvent systems. The change in pH and dilution with interstitial fluid can cause the drug to crash out of solution.

  • Slow Dissolution: Even if it doesn't precipitate immediately, a poorly soluble compound will have a slow dissolution rate from the subcutaneous depot, leading to slow and incomplete absorption.

  • Local Metabolism: The subcutaneous tissue has some metabolic activity, which could potentially degrade MRS4719 before it reaches systemic circulation.

  • Poor Perfusion: The rate of blood flow at the injection site can influence the rate of absorption.

To improve bioavailability, consider the following:

  • Formulation Optimization: The strategies discussed in the "Formulation Challenges" section (e.g., use of surfactants, complexing agents) are key to improving bioavailability. The goal is to keep the drug in a solubilized state for as long as possible to facilitate absorption.

  • Nanosuspensions: Formulating MRS4719 as a nanosuspension can increase the surface area of the drug particles, leading to a faster dissolution rate and improved absorption.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can help to keep lipophilic drugs in a solubilized state in the subcutaneous tissue.

Data and Protocols

Table 1: Example Formulation Components for Poorly Soluble Compounds

Component CategoryExampleTypical Concentration Range (for SC injection in rodents)Purpose
Solvent/Co-solvent DMSO< 10% (v/v)Primary solvent for highly insoluble compounds.
PEG 300/40010 - 60% (v/v)Increase solubility of lipophilic compounds.
Propylene Glycol10 - 50% (v/v)Co-solvent and viscosity modifier.
Surfactant Polysorbate 80 (Tween 80)0.1 - 5% (v/v)Enhance and maintain solubility; prevent precipitation.
Poloxamer 188 (Pluronic F-68)0.1 - 2% (w/v)Surfactant and stabilizer.
Complexing Agent Hydroxypropyl-β-cyclodextrin10 - 40% (w/v)Forms inclusion complexes to increase aqueous solubility.
Aqueous Vehicle Saline (0.9% NaCl)q.s. (quantity sufficient)Primary vehicle for adjusting to final volume.
Phosphate Buffered Saline (PBS)q.s.Buffered aqueous vehicle.

Note: These are general ranges. The optimal concentration for each component must be determined experimentally for MRS4719. Always start with the lowest possible concentration of excipients.

Experimental Protocol: Preparation of a Co-solvent/Surfactant Formulation for MRS4719

This is a general protocol and should be optimized based on the determined solubility of MRS4719.

  • Materials:

    • MRS4719 powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • PEG 400, sterile filtered

    • Polysorbate 80 (Tween 80), sterile filtered

    • Sterile Saline (0.9% NaCl)

    • Sterile, pyrogen-free vials and syringes

  • Procedure:

    • Weigh the required amount of MRS4719 into a sterile vial.

    • Add the required volume of DMSO to dissolve the MRS4719 completely. Vortex or sonicate briefly if necessary.

    • In a separate sterile vial, mix the required volumes of PEG 400 and Tween 80.

    • Slowly add the PEG 400/Tween 80 mixture to the MRS4719/DMSO solution while vortexing.

    • Add the sterile saline dropwise while continuously vortexing to bring the formulation to the final desired volume and concentration.

    • Visually inspect the final formulation for any signs of precipitation.

    • If the solution is clear, filter it through a 0.22 µm sterile filter into a final sterile vial.

Example Final Formulation: 5% DMSO, 40% PEG 400, 2% Tween 80, 53% Saline (v/v/v/v). This is an example and must be optimized.

Signaling Pathway

P2X4 Receptor Signaling

MRS4719 is an antagonist of the P2X4 receptor, an ATP-gated ion channel. Activation of the P2X4 receptor by its endogenous ligand, ATP, leads to an influx of cations, primarily Ca²⁺ and Na⁺. This increase in intracellular Ca²⁺ can trigger various downstream signaling cascades depending on the cell type. In immune cells like microglia and macrophages, this can lead to the activation of p38 MAPK and the subsequent release of inflammatory mediators such as brain-derived neurotrophic factor (BDNF) and prostaglandins.

G ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates MRS4719 MRS4719 MRS4719->P2X4R Antagonizes Ca_influx Ca²⁺/Na⁺ Influx P2X4R->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release Prostaglandin_release Prostaglandin Release p38_MAPK->Prostaglandin_release Cellular_Response Cellular Response (e.g., Neuroinflammation) BDNF_release->Cellular_Response Prostaglandin_release->Cellular_Response

Caption: Simplified signaling pathway of the P2X4 receptor and the antagonistic action of MRS4719.

References

Troubleshooting

MRS4719 stability and proper storage conditions

This technical support center provides guidance on the stability and proper storage of MRS4719, a potent P2X4 receptor antagonist. The information is intended for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of MRS4719, a potent P2X4 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of MRS4719?

For optimal stability, the solid form of MRS4719 should be stored under specific temperature and light conditions. Recommendations from suppliers indicate a shelf life of over two years if stored properly.

Q2: What are the recommended storage conditions for MRS4719 in solution?

Once dissolved, the stability of MRS4719 can be maintained by adhering to the recommended storage temperatures for stock solutions.

Q3: How is MRS4719 shipped, and is it stable upon arrival?

MRS4719 is typically shipped at ambient temperatures as a non-hazardous chemical. It is considered stable for several weeks under standard shipping and customs timelines.

Stability and Storage Conditions Summary

To ensure the longevity and efficacy of MRS4719 in your research, please refer to the following storage recommendations. These conditions are critical for maintaining the compound's purity and activity.

FormStorage ConditionDuration
Solid Dry, dark at 0 - 4°CShort-term (days to weeks)
Dry, dark at -20°CLong-term (months to years)
In DMSO 4°CUp to 2 weeks
-80°CUp to 6 months

Troubleshooting Guide

Encountering unexpected results can be a challenge. This guide addresses common issues that may arise during experiments with MRS4719.

IssuePotential CauseRecommended Action
Reduced or no biological activity Improper storage leading to degradation.Verify that the compound has been stored according to the recommended conditions. Prepare a fresh stock solution from solid material.
Multiple freeze-thaw cycles of stock solution.Aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles.
Inconsistent results between experiments Degradation of the compound in experimental buffer.The stability of MRS4719 in various aqueous buffers has not been extensively reported. It is advisable to prepare fresh dilutions in your experimental buffer immediately before each experiment. Consider performing a pilot experiment to assess the compound's stability in your specific buffer system over the duration of your assay.
Photodegradation.Protect solutions containing MRS4719 from light, especially during long incubations. Use amber vials or cover containers with aluminum foil.

Experimental Workflow and Logical Relationships

Understanding the experimental context is crucial for troubleshooting. The following diagram illustrates a typical workflow for investigating the effects of MRS4719 and highlights key decision points related to its stability.

experimental_workflow Experimental Workflow and Stability Considerations for MRS4719 cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting storage Store Solid MRS4719 (-20°C, dark, dry) dissolve Dissolve in DMSO (Prepare Stock Solution) storage->dissolve aliquot Aliquot Stock Solution (Store at -80°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution (in aqueous buffer) thaw->dilute assay Perform Biological Assay dilute->assay results Analyze Results assay->results troubleshoot Troubleshoot Unexpected Results results->troubleshoot check_activity Verify Compound Activity troubleshoot->check_activity Activity Issue check_storage Review Storage and Handling troubleshoot->check_storage Inconsistency Issue check_activity->dissolve Prepare Fresh Stock check_storage->storage

Caption: Workflow for using MRS4719, highlighting stability checkpoints.

Signaling Pathway Context

MRS4719 is an antagonist of the P2X4 receptor, a ligand-gated ion channel. Understanding its place in the relevant signaling pathway is key to interpreting experimental outcomes.

P2X4_Signaling Simplified P2X4 Receptor Signaling Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Ion_Influx Cation Influx (Ca²⁺, Na⁺) P2X4->Ion_Influx Mediates MRS4719 MRS4719 MRS4719->P2X4 Inhibits Downstream Downstream Signaling Cascades (e.g., MAPK activation, cytokine release) Ion_Influx->Downstream

Caption: Inhibition of P2X4 receptor signaling by MRS4719.

Optimization

Technical Support Center: Minimizing Variability in MRS4719 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving MRS4...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving MRS4719, a potent and selective P2X4 receptor antagonist.[1][2] Consistent and reproducible data are critical for accurately assessing the neuroprotective and neuro-rehabilitative effects of this compound in research, particularly in studies related to ischemic stroke.[1][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is MRS4719 and what is its primary mechanism of action?

A1: MRS4719 is a potent antagonist of the P2X4 receptor, with an IC50 value of 0.503 μM for the human P2X4 receptor.[1] Its primary mechanism is to block the P2X4 receptor, which is an ATP-gated ion channel. By inhibiting this receptor, MRS4719 can reduce ATP-induced intracellular calcium ([Ca2+]) influx.[1] This activity is the basis for its neuroprotective effects observed in ischemic stroke models.[1][3]

Q2: What are the common sources of variability in cell-based assays using MRS4719?

A2: Variability in cell-based assays can arise from several factors.[6][7] For experiments with MRS4719, key sources of variability include:

  • Cell Health and Passage Number: The health, density, and passage number of cell lines can significantly influence experimental outcomes.[6][7]

  • Reagent Preparation: Inconsistent preparation of MRS4719 stock solutions and dilutions can lead to dose-response variability.

  • Assay Conditions: Factors such as incubation times, temperature, and CO2 levels can affect cell responses.[8]

  • Plate and Edge Effects: The type of microtiter plate used and evaporation at the edges of the plate can introduce variability.[9][10]

  • Instrumentation: The settings and calibration of plate readers and liquid handlers can be a source of error.[8]

Q3: How should I prepare and store MRS4719?

A3: MRS4719 should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[4] For experiments, prepare a concentrated stock solution in a suitable solvent like DMSO and then make fresh dilutions in your assay buffer for each experiment to ensure consistency.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in your MRS4719 experiments.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell distribution across the plate.Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette for seeding and verify cell density with a cell counter.
Pipetting Errors: Inaccurate dispensing of MRS4719 or other reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Edge Effects: Increased evaporation in the outer wells of the microplate.[9]Avoid using the outer wells for experimental data. Fill the perimeter wells with sterile water or PBS to maintain humidity.
Inconsistent Dose-Response Curve Incorrect MRS4719 Concentration: Errors in serial dilutions or degradation of the compound.Prepare fresh serial dilutions for each experiment from a validated stock solution. Store the stock solution appropriately.
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression.[6]Use cells within a consistent and low passage number range for all experiments.
Low Signal-to-Noise Ratio Suboptimal Assay Window: The timing of MRS4719 treatment and signal detection may not be optimal.Perform a time-course experiment to determine the optimal incubation time for MRS4719 and the peak signal for your assay endpoint (e.g., calcium influx).
Inappropriate Plate Type: The plate material and color can affect signal detection.[10]For fluorescence-based assays, use black-walled, clear-bottom plates to minimize background and crosstalk. For luminescence, use white-walled plates.[10]
Unexpected Cell Toxicity Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve MRS4719 can be toxic to cells.Ensure the final solvent concentration in your assay is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).
MRS4719 Cytotoxicity: At high concentrations, the compound itself may be toxic.Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay to determine the cytotoxic concentration of MRS4719.

Experimental Protocols

Key Experiment: In Vitro Calcium Influx Assay

This protocol describes a common experiment to measure the effect of MRS4719 on ATP-induced calcium influx in a cell line overexpressing the P2X4 receptor.[11]

  • Cell Plating: Seed HEK293 cells stably expressing the human P2X4 receptor into a black-walled, clear-bottom 96-well plate at a density of 50,000 cells/well. Culture overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of MRS4719 in DMSO. Perform serial dilutions in a suitable assay buffer to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 μM).

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • MRS4719 Incubation: After dye loading, wash the cells and incubate with the various concentrations of MRS4719 for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

  • ATP Stimulation: Add a solution of ATP to all wells to a final concentration known to elicit a robust response (e.g., 10 μM).

  • Post-Stimulation Measurement: Immediately measure the fluorescence intensity at regular intervals to capture the peak calcium influx.

  • Data Analysis: Calculate the change in fluorescence for each well. Normalize the data to the positive control (ATP alone) and negative control (no ATP). Plot the normalized response against the MRS4719 concentration to determine the IC50 value.

Visualizations

P2X4 Receptor Signaling Pathway

P2X4_Signaling cluster_membrane Cell Membrane P2X4 P2X4 Receptor Ca_ion Ca²⁺ P2X4->Ca_ion Opens Channel Intracellular Intracellular Space ATP ATP (Agonist) ATP->P2X4 Binds and Activates MRS4719 MRS4719 (Antagonist) MRS4719->P2X4 Binds and Inhibits Cellular_Response Downstream Cellular Response (e.g., Neuroinflammation) Ca_ion->Cellular_Response Increased Intracellular [Ca²⁺] Triggers Extracellular Extracellular Space

Caption: P2X4 receptor activation by ATP and inhibition by MRS4719.

Experimental Workflow for Calcium Influx Assay

Calcium_Influx_Workflow start Start plate_cells Plate P2X4-expressing cells in a 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading add_mrs4719 Add MRS4719 at various concentrations dye_loading->add_mrs4719 measure_baseline Measure baseline fluorescence add_mrs4719->measure_baseline add_atp Stimulate with ATP measure_baseline->add_atp measure_response Measure fluorescence response add_atp->measure_response analyze_data Analyze data and calculate IC50 measure_response->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro calcium influx assay.

References

Troubleshooting

Interpreting unexpected results with MRS4719

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MRS4719, a potent and selective P2X4 receptor antagonist. Here, you will find information to help inter...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MRS4719, a potent and selective P2X4 receptor antagonist. Here, you will find information to help interpret unexpected results and refine your experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address potential issues you might encounter during your experiments with MRS4719.

Q1: Why am I not observing the expected inhibitory effect of MRS4719 on ATP-induced responses in my cell system?

A1: If MRS4719 is not producing the expected antagonist effect, consider the following troubleshooting steps:

  • Cellular P2X4R Expression: Confirm that your cell model expresses the P2X4 receptor at a sufficient level. P2X4R action is often mediated by cell types like microglia and macrophages.[1] You can verify expression using techniques like qPCR or Western blotting.

  • MRS4719 Integrity and Concentration:

    • Ensure the compound has been stored correctly and has not degraded.

    • Verify the final concentration in your assay. The reported IC50 for MRS4719 at human P2X4R is approximately 0.503 μM.[1][2][3][4] Consider performing a dose-response curve to determine the optimal concentration for your specific system.

  • ATP Concentration: The concentration of ATP used to elicit a response is critical. If the ATP concentration is too high, it may overcome the competitive antagonism of MRS4719. Try titrating the ATP concentration to find an EC50 or EC80 value for your response and then test the effect of MRS4719.

  • Assay Conditions: Ensure that your assay buffer and conditions are optimal for P2X4R activity. Factors like pH and ion concentrations can influence receptor function.

  • Presence of Allosteric Modulators: The P2X4R can be modulated by substances like ethanol and zinc ions.[1] Check your media and reagents for any potential confounding factors.

Q2: I am observing unexpected cytotoxicity in my cell cultures when using MRS4719. Is this a known off-target effect?

A2: While the provided literature does not highlight specific cytotoxic off-target effects of MRS4719, unexpected cell death can occur for several reasons:

  • Compound Solubility: Ensure that MRS4719 is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is not toxic to your cells. It is advisable to run a vehicle-only control.

  • Concentration-Dependent Toxicity: High concentrations of any small molecule can lead to off-target effects and cytotoxicity.[5][6] Perform a cell viability assay (e.g., MTT or LDH assay) with a range of MRS4719 concentrations to determine if the observed toxicity is dose-dependent.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to chemical compounds than others. Consider testing the toxicity of MRS4719 in a different cell line that also expresses P2X4R.

  • Contamination: Rule out contamination of your cell cultures or reagents as a source of cytotoxicity.

Q3: The effect of MRS4719 in my in vivo model is less pronounced than expected based on in vitro data. What could be the reason?

A3: Discrepancies between in vitro and in vivo results are common in drug development. Here are some factors to consider:

  • Pharmacokinetics and Bioavailability: The route of administration, dosage, and formulation of MRS4719 will influence its absorption, distribution, metabolism, and excretion (ADME) profile. The published studies on MRS4719 used subcutaneous administration in a mouse model of ischemic stroke.[2][3] You may need to optimize the dosing regimen and route of administration for your specific animal model and disease state.

  • Metabolism: MRS4719 may be metabolized in vivo into less active or inactive compounds.

  • Target Engagement: It is crucial to confirm that MRS4719 is reaching its target tissue at a sufficient concentration to inhibit P2X4R. This can be assessed through pharmacokinetic studies and measuring compound levels in the tissue of interest.

  • Complexity of the In Vivo System: The in vivo environment is significantly more complex than an in vitro cell culture. Other signaling pathways and cell types may compensate for the inhibition of P2X4R, leading to a diminished overall effect.

Quantitative Data Summary

The following table summarizes the key quantitative data for MRS4719 based on published literature.

ParameterValueSpeciesAssay SystemReference
IC50 0.503 µMHuman[Ca2+]i influx in P2X4R-overexpressing HEK cells[1][2][3][4]
Selectivity Selective vs. hP2X1R, hP2X2/3R, hP2X3RHumanNot specified[1][2][3]
In Vivo Efficacy Reduced infarct volume at 1.5 mg/kg/day (s.c.)MouseMiddle cerebral artery occlusion (MCAO) model[2][3]

Key Experimental Protocols

Calcium Influx Assay for P2X4R Activity

This protocol provides a general framework for measuring the effect of MRS4719 on ATP-induced calcium influx in P2X4R-expressing cells.

  • Cell Preparation:

    • Plate P2X4R-expressing cells (e.g., HEK293-P2X4R or primary macrophages) in a 96-well black, clear-bottom plate.

    • Culture the cells until they reach the desired confluency.

  • Fluorescent Calcium Indicator Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Add the loading buffer to the cells and incubate at 37°C for the recommended time (typically 30-60 minutes).

  • Compound Incubation:

    • Wash the cells to remove the excess dye.

    • Add assay buffer containing different concentrations of MRS4719 or the vehicle control to the respective wells.

    • Incubate for a predetermined time to allow the compound to bind to the receptors.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator.

    • Establish a baseline fluorescence reading.

    • Inject a solution of ATP at a predetermined concentration (e.g., EC50) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium.

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of MRS4719 to generate a dose-response curve and determine the IC50 value.

Visualizations

P2X4R_Signaling_Pathway P2X4R Signaling Pathway ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_ion Ca²⁺ Ion Influx P2X4R->Ca_ion Mediates MRS4719 MRS4719 MRS4719->P2X4R Inhibits Downstream Downstream Cellular Responses (e.g., Inflammasome Activation, Cytokine Release) Ca_ion->Downstream Triggers

Caption: P2X4R Signaling Pathway and the inhibitory action of MRS4719.

Troubleshooting_Workflow Troubleshooting Unexpected Results with MRS4719 Start Unexpected Result Observed Check_Compound Verify MRS4719 Integrity and Concentration Start->Check_Compound Check_Cells Confirm P2X4R Expression and Cell Health Check_Compound->Check_Cells [ Compound OK ] Modify Modify Experimental Design Check_Compound->Modify [ Issue Found ] Check_Assay Review Assay Parameters (e.g., ATP concentration, buffers) Check_Cells->Check_Assay [ Cells OK ] Check_Cells->Modify [ Issue Found ] Off_Target Consider Potential Off-Target Effects Check_Assay->Off_Target [ Assay OK ] Check_Assay->Modify [ Issue Found ] Consult Consult Literature for Similar Compounds Off_Target->Consult [ Yes ] Unresolved Issue Persists Off_Target->Unresolved [ No Clear Off-Target ] Consult->Modify Resolved Issue Resolved Modify->Resolved Unresolved->Consult

Caption: A logical workflow for troubleshooting unexpected experimental results with MRS4719.

References

Optimization

Avoiding degradation of MRS4719 in solution

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of MRS4719 to prevent its degradation in solution. The information is pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of MRS4719 to prevent its degradation in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Q1: My MRS4719 solution appears to have precipitated. What should I do?

Precipitation of MRS4719 from a solution, particularly when diluting a concentrated stock into an aqueous buffer, is a common issue for hydrophobic small molecules.

Immediate Steps:

  • Do not use the solution with precipitate. This will lead to inaccurate concentration and unreliable experimental results.

  • Centrifuge the vial to pellet the precipitate.

  • Prepare a fresh dilution from your stock solution using the optimized methods described below.

Troubleshooting Workflow for Precipitation:

G cluster_0 cluster_1 start Precipitation Observed dissolved Is MRS4719 fully dissolved in the stock solution? start->dissolved issue Is the final concentration too high? end_node Optimized Protocol issue->end_node No solution5 Lower the final concentration of MRS4719. issue->solution5 Yes dilution How was the stock diluted into the aqueous buffer? dissolved->dilution Yes solution1 Ensure complete dissolution of stock. Consider gentle warming or vortexing. dissolved->solution1 No temp Was there a temperature change during preparation or storage? dilution->temp Gradual dilution solution2 Add stock solution dropwise to a vortexing buffer to avoid localized high concentrations. dilution->solution2 Rapid dilution buffer Is the buffer composition optimized for solubility? temp->buffer No solution3 Prepare and use solutions at a consistent temperature. temp->solution3 Yes buffer->issue Yes solution4 Adjust buffer pH or use co-solvents to enhance solubility. buffer->solution4 No G cluster_0 Potential Degradation Triggers MRS4719 MRS4719 in Solution Degradation Degraded Product(s) MRS4719->Degradation Hydrolysis Hydrolysis (non-neutral pH) Hydrolysis->Degradation Oxidation Oxidation (exposure to air/oxidizing agents) Oxidation->Degradation Photolysis Photolysis (exposure to light) Photolysis->Degradation G start Start: MRS4719 Powder centrifuge Centrifuge vial to collect powder start->centrifuge weigh Weigh MRS4719 centrifuge->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex to dissolve (gentle warming if necessary) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store end_exp Ready for experiment store->end_exp

Reference Data & Comparative Studies

Validation

Validating the Selectivity of MRS4719 for the P2X4 Receptor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of MRS4719, a potent P2X4 receptor antagonist, with other commercially available alternatives. The information p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRS4719, a potent P2X4 receptor antagonist, with other commercially available alternatives. The information presented is supported by experimental data to aid researchers in selecting the most appropriate pharmacological tools for their studies of the P2X4 receptor, a key player in neuroinflammation and chronic pain.

P2X4 Receptor Antagonists: A Comparative Analysis

MRS4719 has emerged as a valuable tool for investigating the physiological and pathological roles of the P2X4 receptor. Its potency and selectivity are crucial attributes for reliable experimental outcomes. Below is a detailed comparison of MRS4719 with other known P2X4 antagonists.

Quantitative Comparison of P2X4 Antagonist Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MRS4719 and its alternatives against the human P2X4 receptor and other P2X subtypes. Lower IC50 values indicate higher potency. The selectivity can be inferred by comparing the IC50 for P2X4 to that of other P2X receptors.

CompoundHuman P2X4 IC50 (µM)Selectivity Profile (IC50 in µM for other human P2X subtypes)Species ReactivityMechanism of Action
MRS4719 0.503[1]Highly selective vs. hP2X1, hP2X2/3, hP2X3[2]HumanAntagonist
5-BDBD 0.50[3]No significant antagonist effects at other P2X receptors[3]. At 10 µM, it did not affect P2X2a, P2X2b, and P2X7 receptors but showed some inhibition of P2X1 (13%) and P2X3 (35%) in rats[4].Human, Rat (IC50 = 0.75 µM)[5]. Inactive on mouse P2X4[6].Allosteric Antagonist[4][7]
PSB-12054 0.189[2][8]>50-fold selective against P2X2, P2X3, and P2X7; >30-fold against P2X1[2].Human, Rat (IC50 = 2.1 µM), Mouse (IC50 = 1.77 µM)[2].Allosteric Antagonist[8]
PSB-12062 1.38[2]35-fold selective toward P2X4 vs. P2X1, P2X2, P2X3, and P2X7[2].Human, Rat (IC50 = 0.928 µM), Mouse (IC50 = 1.76 µM)[2].Allosteric Antagonist
BX430 0.54[9][10]>10-fold selective over P2X1, P2X2, P2X3, P2X5, and P2X7.Human, Zebrafish. Inactive on rat and mouse P2X4[9].Non-competitive Allosteric Antagonist[9]
BAY-1797 0.108Selective over P2X1 (>50 µM), P2X3 (8.3 µM), and P2X7 (10.6 µM).Human, Mouse (IC50 = 0.112 µM), Rat (IC50 = 0.233 µM).Antagonist

P2X4 Receptor Signaling Pathway

The P2X4 receptor is an ATP-gated cation channel. Its activation by extracellular ATP leads to the influx of sodium (Na+) and calcium (Ca2+), causing membrane depolarization. This influx of cations, particularly Ca2+, triggers downstream signaling cascades. In immune cells like microglia, P2X4 activation is linked to the p38 MAPK pathway, leading to the synthesis and release of brain-derived neurotrophic factor (BDNF). BDNF, in turn, can modulate neuronal function and contribute to pain hypersensitivity.[2][11]

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds Na_Ca_Influx Na+ / Ca2+ Influx P2X4R->Na_Ca_Influx Opens Channel Depolarization Depolarization Na_Ca_Influx->Depolarization p38_MAPK p38 MAPK Activation Na_Ca_Influx->p38_MAPK Ca2+ activates BDNF_Release BDNF Release p38_MAPK->BDNF_Release Cellular_Response Cellular Response (e.g., Pain Hypersensitivity) BDNF_Release->Cellular_Response Experimental_Workflow Start Start Cell_Seeding Seed P2X4-expressing cells in 96-well plate Start->Cell_Seeding Dye_Loading Load cells with calcium indicator dye Cell_Seeding->Dye_Loading Antagonist_Incubation Incubate with antagonist (e.g., MRS4719) Dye_Loading->Antagonist_Incubation ATP_Stimulation Stimulate with ATP Antagonist_Incubation->ATP_Stimulation Fluorescence_Reading Measure calcium influx via fluorescence plate reader ATP_Stimulation->Fluorescence_Reading Data_Analysis Analyze data and determine IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

Comparative

A Head-to-Head Comparison of P2X4 Receptor Antagonists: MRS4719 versus 5-BDBD

For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for investigating the physiological and pathological roles of the P2X4 receptor. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for investigating the physiological and pathological roles of the P2X4 receptor. This guide provides an objective comparison of two prominent P2X4 antagonists, MRS4719 and 5-BDBD, summarizing their performance based on available experimental data.

The P2X4 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and chronic pain, making it a promising therapeutic target.[1] Both MRS4719 and 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) have emerged as valuable tools for studying P2X4 function. This guide will delve into their comparative potency, selectivity, and therapeutic potential.

Quantitative Comparison of Antagonist Performance

The following tables summarize the key quantitative data for MRS4719 and 5-BDBD, providing a clear comparison of their in vitro efficacy.

Table 1: Potency of P2X4 Receptor Antagonists

CompoundSpeciesIC50 (µM)Assay TypeReference
MRS4719 Human0.503Ca2+ Influx Assay[2][3][4][5][6]
5-BDBD Human0.50Ca2+ Influx Assay (CHO cells)[7]
5-BDBD Rat0.75Electrophysiology (HEK293 cells)[8][9][10][11]

Table 2: Selectivity Profile of 5-BDBD against other P2X Receptors

P2X Receptor SubtypeInhibition at 10 µM 5-BDBDSpeciesReference
P2X1 13%Rat[9][11]
P2X2a No significant effectRat[8][9]
P2X2b No significant effectRat[8][9]
P2X3 35%Rat[9][11]
P2X7 No significant effectRat[8][9]

Note: Detailed selectivity data for MRS4719 against a wide panel of P2X receptors was not available in the provided search results, though it is described as highly selective.[12]

In Vivo and Therapeutic Potential

MRS4719: MRS4719 has demonstrated significant neuroprotective and neuro-rehabilitative effects in an ischemic stroke model.[2][4][6] Administration of MRS4719 was shown to reduce infarct volume and brain atrophy.[2][4][6] Furthermore, it has shown potential in enhancing learning and memory following a stroke.[2] These findings suggest that MRS4719 holds translational potential for treating ischemic stroke.[12][13]

5-BDBD: 5-BDBD has been utilized in various preclinical models. It has been shown to completely block basal and acute hyperalgesia induced by nitroglycerin.[10] In models of traumatic brain injury, 5-BDBD suppressed the activation of microglia and reduced the expression of inflammatory cytokines.[14] Additionally, it has been shown to reduce long-term potentiation (LTP) in rat hippocampal slices, suggesting a role in modulating synaptic plasticity.[7][9]

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP leads to the influx of cations, primarily Na+ and Ca2+.[15] This influx of Ca2+ is a critical intracellular signal that triggers downstream signaling cascades.[15] In immune cells like microglia, this can lead to the activation of p38 MAPK and the subsequent release of brain-derived neurotrophic factor (BDNF), which contributes to pain hypersensitivity.[15] In other cell types, P2X4 activation can lead to the release of inflammatory mediators such as prostaglandin E2 (PGE2).[15][16]

P2X4_Signaling_Pathway P2X4 Receptor Signaling Pathway ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx Opens channel p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK PGE2_Release PGE₂ Release Ca_Influx->PGE2_Release BDNF_Release BDNF Release p38_MAPK->BDNF_Release Neuroinflammation Neuroinflammation & Pain Hypersensitivity BDNF_Release->Neuroinflammation PGE2_Release->Neuroinflammation

Caption: Simplified P2X4 receptor signaling cascade.

Experimental Protocols

Below are descriptions of key experimental methodologies used to characterize MRS4719 and 5-BDBD.

Calcium Influx Assay

This assay is a common method to determine the potency of P2X4 antagonists.

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human or rat P2X4 receptor are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.[17]

  • Antagonist Incubation: The cells are then incubated with varying concentrations of the antagonist (MRS4719 or 5-BDBD) for a defined period (e.g., 15 minutes).[2]

  • Agonist Stimulation: The P2X4 receptor is activated by adding a specific concentration of ATP (e.g., EC80).

  • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The antagonist's inhibitory effect is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve.

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion channel activity of the P2X4 receptor.

  • Cell Preparation: HEK293 cells expressing the P2X4 receptor are prepared for patch-clamp recording.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow for whole-cell recording of ionic currents.

  • Antagonist Application: The antagonist is applied to the cell for a set duration (e.g., 2 minutes) prior to and during the application of ATP.[9]

  • Agonist Application: ATP is applied to elicit an inward current through the P2X4 receptors.

  • Data Acquisition and Analysis: The amplitude of the ATP-induced current is measured in the presence and absence of the antagonist to determine the degree of inhibition and calculate the IC50.

In Vivo Models
  • Ischemic Stroke Model (for MRS4719): A middle cerebral artery occlusion (MCAo) model in mice is used to induce ischemic stroke. MRS4719 is administered (e.g., via continuous infusion with a minipump) for a set period post-stroke.[2] The effects are assessed by measuring infarct volume and evaluating neurological function through behavioral tests.[2]

  • Neuropathic Pain Model (for 5-BDBD): Animal models of neuropathic pain, such as those induced by nerve injury, are utilized.[18] 5-BDBD is administered (e.g., intraperitoneally), and its effect on pain hypersensitivity (allodynia) is measured using behavioral tests like the von Frey filament test.[10][18]

Experimental_Workflow General Workflow for P2X4 Antagonist Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Ca_Assay Calcium Influx Assay (Potency - IC₅₀) Selectivity_Screen Selectivity Screening (vs. other P2X receptors) Ca_Assay->Selectivity_Screen Patch_Clamp Electrophysiology (Mechanism of Action) Patch_Clamp->Selectivity_Screen Disease_Model Disease Model (e.g., Stroke, Neuropathic Pain) Selectivity_Screen->Disease_Model Behavioral_Tests Behavioral & Functional Outcome Assessment Disease_Model->Behavioral_Tests Efficacy Therapeutic Efficacy Behavioral_Tests->Efficacy Start Compound Synthesis (MRS4719 / 5-BDBD) Start->Ca_Assay Start->Patch_Clamp

Caption: Workflow for P2X4 antagonist characterization.

References

Validation

Confirming P2X4 Receptor Blockade: A Comparative Guide to Experimental Protocols

For researchers, scientists, and drug development professionals, confirming the effective blockade of the P2X4 receptor is a critical step in developing novel therapeutics for conditions ranging from neuropathic pain to...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the effective blockade of the P2X4 receptor is a critical step in developing novel therapeutics for conditions ranging from neuropathic pain to inflammation. This guide provides a comparative overview of key experimental protocols, supported by performance data and detailed methodologies, to aid in the selection and execution of the most appropriate validation assays.

The P2X4 receptor, an ATP-gated cation channel, plays a significant role in various physiological and pathological processes.[1][2][3] Its activation leads to an influx of cations, primarily Ca2+ and Na+, triggering downstream signaling cascades.[1][4] Consequently, the development of selective P2X4 receptor antagonists is a promising avenue for therapeutic intervention. This guide outlines robust in vitro and in vivo methods to confirm the efficacy of such antagonists.

Comparative Efficacy of P2X4 Receptor Antagonists

The selection of an appropriate antagonist is paramount for successful P2X4 receptor blockade. Several antagonists have been developed, each with distinct characteristics in terms of potency, selectivity, and species specificity. The table below summarizes the half-maximal inhibitory concentration (IC50) values for commonly used P2X4 receptor antagonists across different species and experimental assays.

AntagonistSpeciesAssayIC50 (µM)Reference
5-BDBDHumanElectrophysiology (HEK293 cells)~1[3]
HumanCalcium Imaging (PC3 cells)~1[5]
MouseNot effective-[6][7]
RatNot effective-[6]
PSB-12062HumanCalcium ImagingPotent[3][6][7]
MouseCalcium ImagingPotent[6][7]
RatNot specifiedPotent[3]
BX430HumanElectrophysiology0.54[2]
HumanCalcium ImagingPotent[6][7]
MouseNot effective-[2][6][7]
RatNot effective-[2]
BAY-1797HumanIn vitro assaysPotent[3][6][7]
MouseIn vitro assaysPotent[3][6][7]
RatIn vitro assaysPotent[3]

Note: The potency of antagonists can vary depending on the specific experimental conditions and cell types used. It is crucial to consider the species-specific differences in antagonist efficacy when designing experiments.[6][7] For instance, 5-BDBD and BX430 are effective against human P2X4 receptors but not their mouse or rat orthologs.[2][6][7]

Key Experimental Protocols

To rigorously confirm P2X4 receptor blockade, a combination of electrophysiological, cell-based, and biochemical assays is recommended.

Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion channel activity of the P2X4 receptor.

Methodology:

  • Cell Preparation: Utilize whole-cell patch-clamp recordings on cells endogenously expressing or recombinantly overexpressing P2X4 receptors (e.g., HEK293 cells, neurons, or microglia).

  • Agonist Application: Apply the P2X4 receptor agonist, ATP, to elicit an inward current.

  • Antagonist Application: Pre-incubate the cells with the test antagonist before co-application with ATP.

  • Data Analysis: A reduction in the ATP-evoked current in the presence of the antagonist confirms blockade.[2] The degree of inhibition can be quantified to determine the antagonist's potency (IC50).

Calcium Imaging

This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) following P2X4 receptor activation.

Methodology:

  • Cell Loading: Load cells expressing P2X4 receptors with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Record the baseline fluorescence intensity.

  • Stimulation and Inhibition: Stimulate the cells with ATP in the presence and absence of the P2X4 receptor antagonist.

  • Data Analysis: A decrease in the ATP-induced fluorescence signal indicates receptor blockade.[2][8][9] This method is well-suited for screening compound libraries.

Fluorescent Dye Uptake Assay

This assay assesses the permeabilization of the cell membrane to large molecules, a hallmark of sustained P2X4 receptor activation.

Methodology:

  • Cell Preparation: Culture cells expressing P2X4 receptors.

  • Incubation: Incubate the cells with a fluorescent dye (e.g., YO-PRO-1 or ethidium bromide) in the presence of ATP and the test antagonist.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or microscopy.

  • Data Analysis: Inhibition of dye uptake in the presence of the antagonist confirms the blockade of pore dilation.[2]

Downstream Signaling Pathway Analysis

Confirming the inhibition of downstream signaling cascades provides further evidence of P2X4 receptor blockade.

Methodology:

  • Cell Treatment: Treat P2X4-expressing cells (e.g., microglia) with ATP in the presence or absence of the antagonist.

  • Protein Extraction and Analysis: Lyse the cells and analyze the phosphorylation status of key signaling molecules like p38 MAPK via Western blotting.

  • BDNF Measurement: Measure the release of brain-derived neurotrophic factor (BDNF) into the cell culture supernatant using an ELISA kit.

  • Data Analysis: A reduction in p38 MAPK phosphorylation and BDNF release confirms the functional blockade of the P2X4 receptor signaling pathway.[1]

In Vivo Models

To assess the therapeutic potential of a P2X4 receptor antagonist, in vivo studies are essential. Animal models of neuropathic pain and inflammation are commonly used.

Methodology:

  • Model Induction: Induce neuropathic pain (e.g., through chronic constriction injury of the sciatic nerve) or inflammation in rodents.

  • Antagonist Administration: Administer the P2X4 receptor antagonist systemically or locally (e.g., intrathecally).

  • Behavioral Testing: Assess pain behaviors (e.g., mechanical allodynia and thermal hyperalgesia) at different time points.

  • Tissue Analysis: Collect relevant tissues (e.g., spinal cord, dorsal root ganglia) for immunohistochemical or biochemical analysis of P2X4 receptor expression and downstream markers.

  • Data Analysis: A significant attenuation of pain-related behaviors and a reduction in inflammatory markers in the treated group compared to the control group indicate effective P2X4 receptor blockade in vivo.[10][11]

Visualizing the Process

To better understand the mechanisms and workflows involved, the following diagrams illustrate the P2X4 receptor signaling pathway and a typical experimental workflow for confirming blockade.

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Ca_Na_influx Ca²⁺/Na⁺ Influx P2X4->Ca_Na_influx Mediates ATP ATP ATP->P2X4 Activates Antagonist Antagonist Antagonist->P2X4 Blocks p38_MAPK p38 MAPK Activation Ca_Na_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release Neuropathic_Pain Neuropathic Pain BDNF_release->Neuropathic_Pain

Caption: P2X4 Receptor Signaling Pathway and Blockade.

Experimental_Workflow start Start: Hypothesis (Compound blocks P2X4R) invitro In Vitro Assays start->invitro electrophys Patch-Clamp Electrophysiology invitro->electrophys ca_imaging Calcium Imaging invitro->ca_imaging dye_uptake Dye Uptake Assay invitro->dye_uptake downstream Downstream Signaling (p38 MAPK, BDNF) invitro->downstream invivo In Vivo Models (Neuropathic Pain) electrophys->invivo ca_imaging->invivo dye_uptake->invivo downstream->invivo behavioral Behavioral Testing invivo->behavioral histology Histology/ Biochemistry invivo->histology conclusion Conclusion: P2X4R Blockade Confirmed behavioral->conclusion histology->conclusion

Caption: Experimental Workflow for Confirming P2X4R Blockade.

References

Comparative

MRS4719: A Comparative Guide to its P2X Receptor Cross-Reactivity

For researchers and professionals in drug development, understanding the selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of MRS4719's cross-reactivity with other P2X receptor...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of MRS4719's cross-reactivity with other P2X receptors, supported by experimental data and protocols.

Introduction to MRS4719

MRS4719 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP. P2X4 receptors are implicated in various physiological and pathological processes, including inflammation, neuropathic pain, and immune responses, making them a significant target for therapeutic intervention. The selectivity of an antagonist like MRS4719 is a critical determinant of its utility in both preclinical research and potential clinical applications.

Cross-Reactivity Profile of MRS4719

Recent studies have characterized the selectivity of MRS4719 against a panel of human P2X receptor subtypes. The following table summarizes the available quantitative data on the inhibitory potency (IC50) of MRS4719.

Receptor SubtypeIC50 (µM)SpeciesReference
P2X4 0.503 Human [1][2]
P2X1> 10Human[1][2]
P2X2/3> 10Human[1][2]
P2X3> 10Human[1][2]
P2X2Not Reported--
P2X5Not Reported--
P2X6Not Reported--
P2X7Not Reported--

Data from Toti et al., J Med Chem, 2022.[1][2]

The data clearly demonstrates the high selectivity of MRS4719 for the human P2X4 receptor over the P2X1, P2X2/3, and P2X3 receptors, with at least a 20-fold selectivity margin. The activity of MRS4719 against P2X2, P2X5, P2X6, and P2X7 receptors has not been reported in the key study.

Experimental Protocols

The determination of the cross-reactivity profile of MRS4719 involves robust experimental methodologies. The two primary techniques employed are calcium imaging assays and whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay for IC50 Determination

This method measures the ability of an antagonist to inhibit the rise in intracellular calcium ([Ca2+]) triggered by a P2X receptor agonist.

1. Cell Culture and Dye Loading:

  • Human embryonic kidney (HEK293) cells stably expressing the human P2X receptor subtypes of interest are cultured in appropriate media.

  • On the day of the experiment, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution - HBSS) for 45-60 minutes at 37°C.[3]

  • After incubation, the cells are washed to remove excess dye.[3]

2. Compound Incubation:

  • Serial dilutions of MRS4719 are prepared in the assay buffer.

  • The diluted compound or vehicle control is added to the wells containing the dye-loaded cells and incubated for a specific period to allow for receptor binding.

3. Agonist Stimulation and Data Acquisition:

  • A P2X receptor agonist (e.g., ATP) at a concentration that elicits a submaximal response (EC80) is added to the wells.

  • The changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

4. Data Analysis:

  • The antagonist's inhibitory effect is calculated as a percentage of the response observed with the agonist alone.

  • The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Culture HEK293 cells expressing P2X subtype dye_loading Load cells with Fluo-4 AM cell_culture->dye_loading washing Wash to remove excess dye dye_loading->washing incubation Incubate cells with MRS4719 washing->incubation compound_prep Prepare MRS4719 dilutions compound_prep->incubation agonist_add Add ATP (EC80) incubation->agonist_add read_fluorescence Read fluorescence agonist_add->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50 G cluster_membrane Cell Membrane cluster_intracellular Intracellular P2X_receptor P2X Receptor ion_flux Ion Influx (Na+, Ca2+) P2X_receptor->ion_flux ATP ATP ATP->P2X_receptor Activates MRS4719 MRS4719 MRS4719->P2X_receptor Blocks depolarization Membrane Depolarization ion_flux->depolarization ca_increase Increased [Ca2+] ion_flux->ca_increase downstream Downstream Signaling ca_increase->downstream

References

Validation

In Vivo Target Engagement of MRS4719: A Comparative Guide for P2X4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vivo target engagement and efficacy of MRS4719, a potent P2X4 receptor (P2X4R) antagonist, with other...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement and efficacy of MRS4719, a potent P2X4 receptor (P2X4R) antagonist, with other relevant alternatives. The experimental data cited is intended to support researchers in the evaluation and selection of pharmacological tools for preclinical studies in the field of neuroinflammation and ischemic stroke.

Comparative Efficacy of P2X4R Antagonists in an In Vivo Stroke Model

The following table summarizes the in vivo efficacy of MRS4719 and a comparable P2X4R antagonist, 5-BDBD, in a mouse model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.

CompoundAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
MRS4719 C57BL/6 Mice (Male)1.5 mg/kg/day, s.c. for 3 days post-MCAO- Reduced Infarct Volume: Significantly smaller infarcts compared to vehicle-treated animals. - Improved Neurological Score: Dose-dependent improvement in neurological function. - Enhanced Learning and Memory: Improved performance in cognitive tasks post-stroke.[1]
5-BDBD C57BL/6 Mice (Male & Female)1 mg/kg/day, p.o. for 3 days post-MCAO- Reduced Infarct Volume: Significant reduction in infarct size. - Decreased Neurological Deficit Score: Improved neurological outcomes. - Reduced BBB Permeability: Attenuated blood-brain barrier disruption.[2]

Note: Direct head-to-head comparative studies between MRS4719 and other P2X4R antagonists in the same in vivo model are limited in the current literature. The data presented here is compiled from separate studies utilizing a similar MCAO model.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes a widely used method to induce focal cerebral ischemia.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • Sutures

Procedure:

  • Anesthetize the mouse and maintain its body temperature at 37°C.

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA.

  • Introduce the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

  • Neurological deficit scoring and infarct volume analysis (e.g., using TTC staining) are performed at specified time points post-MCAO.[2][3][4][5]

ATP-Induced Intracellular Calcium ([Ca2+]i) Influx Assay

This assay is used to determine the antagonist activity of compounds on P2X4R in vitro, providing evidence of target engagement.

Materials:

  • HEK293 cells stably expressing P2X4R or primary cells endogenously expressing the receptor (e.g., macrophages).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • ATP solution (agonist).

  • Test compounds (e.g., MRS4719).

  • Plate reader with fluorescence detection or fluorescence microscope.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with the test compound (e.g., MRS4719) or vehicle control.

  • Stimulate the cells with an ATP solution to activate P2X4R.

  • Measure the change in fluorescence intensity, which corresponds to the influx of intracellular calcium.

  • The inhibitory effect of the test compound is calculated by comparing the fluorescence signal in compound-treated wells to control wells.[6][7][8]

Visualizing a Key Signaling Pathway and Experimental Workflow

P2X4 Receptor Signaling in Neuroinflammation

The following diagram illustrates the signaling pathway of the P2X4 receptor, a key player in neuroinflammatory processes.

P2X4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Ca2_Influx Ca²⁺ Influx P2X4R->Ca2_Influx Downstream_Signaling Downstream Signaling Ca2_Influx->Downstream_Signaling Inflammasome_Activation Inflammasome Activation Downstream_Signaling->Inflammasome_Activation Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome_Activation->Cytokine_Release MRS4719 MRS4719 MRS4719->P2X4R Antagonism

P2X4R signaling pathway and MRS4719 antagonism.
In Vivo Validation Workflow for a P2X4R Antagonist

This diagram outlines the typical experimental workflow for the in vivo validation of a P2X4R antagonist like MRS4719 in a stroke model.

InVivo_Workflow Start Start MCAO Induce Ischemic Stroke (MCAO Model in Mice) Start->MCAO Treatment Administer P2X4R Antagonist (e.g., MRS4719) or Vehicle MCAO->Treatment Behavioral Assess Neurological Deficits Treatment->Behavioral Histological Measure Infarct Volume (TTC Staining) Treatment->Histological Biochemical Analyze Biomarkers (e.g., Cytokine Levels) Treatment->Biochemical Data_Analysis Statistical Analysis and Comparison Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

References

Comparative

A Comparative Guide to P2X4 Receptor Antagonists for Researchers

The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of pathological conditions, most notably neuropathic pain and neuroinflammation.[1][2][3][4] The development of sel...

Author: BenchChem Technical Support Team. Date: December 2025

The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of pathological conditions, most notably neuropathic pain and neuroinflammation.[1][2][3][4] The development of selective antagonists for this receptor is a key area of research in pharmacology and drug discovery. This guide provides a side-by-side comparison of prominent P2X4 receptor antagonists, presenting key experimental data, detailed methodologies for common assays, and visual representations of relevant pathways and workflows to aid researchers in selecting the appropriate tools for their studies.

Performance Comparison of P2X4 Receptor Antagonists

The following table summarizes the in vitro potency and selectivity of several widely studied P2X4 receptor antagonists. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the cell line used, the concentration of the agonist (ATP), and the specific assay technique.

AntagonistChemical ClassSpeciesAssayIC50SelectivityReference
5-BDBD BenzodiazepineHumanElectrophysiology (CHO cells)0.50 µMSelective over other P2X receptors
RatElectrophysiology (HEK293 cells)0.75 µMModest effects on P2X1 and P2X3 at higher concentrations[5][6][7]
PSB-12062 PhenoxazineHumanCalcium Influx (1321N1 cells)1.38 µMGood selectivity over P2X1, P2X2, P2X3, and P2X7[8][9]
Human, Rat, MouseCalcium Influx (1321N1 cells)0.928 - 1.76 µMEqually potent across species[10]
BX430 PhenylureaHumanElectrophysiology (HEK293 cells)0.54 µMHighly selective over P2X1, P2X2, P2X3, P2X5, and P2X7[1][11][12][13]
ZebrafishElectrophysiology (HEK293 cells)~0.54 µMPotent[1][12]
Rat, MouseElectrophysiology (HEK293 cells)>10 µMIneffective[1][12]
NP-1815-PX NaphthodiazepineHumanCalcium Influx (1321N1 cells)0.26 µMSelective over P2X3 and P2X7[2]
Rat, MouseCalcium InfluxPotentEffective in rodent models[2]
BAY-1797 SulfonamideHumanCalcium Influx108 nMSelective over P2X1, P2X3, and P2X7[14]
MouseCalcium Influx112 nMOrally active and effective in in vivo pain models[14]
RatCalcium Influx233 nM[14]

Key Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of P2X4 receptor antagonists. Below are representative protocols for common in vitro and in vivo assays.

In Vitro Assays

1. Calcium Influx Assay

This high-throughput assay is widely used to screen for and characterize P2X4 receptor modulators by measuring changes in intracellular calcium concentration upon receptor activation.

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the P2X4 receptor of the desired species are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000-100,000 cells per well and cultured for 24-48 hours.

  • Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

  • Antagonist Incubation: After dye loading, cells are washed to remove excess dye and then incubated with varying concentrations of the P2X4 receptor antagonist for a predetermined period (e.g., 10-30 minutes) at 37°C.

  • Signal Detection: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the addition of an ATP solution (at a concentration that elicits a submaximal response, e.g., EC80) to all wells. The change in fluorescence intensity, corresponding to the influx of calcium, is monitored over time.

  • Data Analysis: The antagonist's effect is calculated as the percentage of inhibition of the ATP-induced calcium response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

2. Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X4 receptor and is considered the gold standard for characterizing the mechanism of action of antagonists.

  • Cell Preparation: Cells expressing P2X4 receptors are plated on glass coverslips.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution typically contains (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 13 glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution typically contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2.

  • Recording Procedure: A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is held at a holding potential of -60 mV.

  • Drug Application: ATP is applied to the cell to evoke an inward current. The antagonist is co-applied with ATP, often with a pre-incubation period, to assess its inhibitory effect on the ATP-gated current.

  • Data Analysis: The peak amplitude of the inward current is measured before and after the application of the antagonist. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

In Vivo Assays

1. Neuropathic Pain Model (Chronic Constriction Injury - CCI)

This model is frequently used to evaluate the analgesic efficacy of P2X4 receptor antagonists in a setting of nerve injury-induced pain.

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with a 1 mm spacing. The incision is then closed.

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined before and at various time points after CCI surgery.

  • Drug Administration: The P2X4 receptor antagonist or vehicle is administered, typically via intrathecal or oral routes, at a specific time point after surgery.

  • Data Analysis: The effect of the antagonist on the paw withdrawal threshold is measured and compared to the vehicle-treated group. A significant increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Visualizing P2X4 Receptor Signaling and Experimental Processes

To further clarify the context of P2X4 receptor antagonist research, the following diagrams illustrate the receptor's signaling pathway and a typical experimental workflow.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_ion Ca²⁺ P2X4->Ca_ion Influx Na_ion Na⁺ P2X4->Na_ion Influx Antagonist Antagonist Antagonist->P2X4 Blocks Downstream Downstream Signaling (e.g., BDNF release in microglia) Ca_ion->Downstream Na_ion->Downstream

Caption: P2X4 receptor signaling pathway.

Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput Calcium Influx Assay start->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Screen: Electrophysiology (Patch-Clamp) hits->secondary_screen Potent & Selective confirmed_hits Confirmed Hits secondary_screen->confirmed_hits in_vivo In Vivo Efficacy: Neuropathic Pain Models confirmed_hits->in_vivo Mechanism of Action Confirmed lead Lead Compound in_vivo->lead Analgesic Effect

Caption: Experimental workflow for P2X4 antagonist screening.

References

Validation

Validating MRS4719 Activity: A Comparative Guide to Functional Assays

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate the activity of MRS4719, a potent P2X4 receptor antagonist. Experimental data...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate the activity of MRS4719, a potent P2X4 receptor antagonist. Experimental data and detailed methodologies are presented to support the evaluation of MRS4719 against alternative compounds.

MRS4719 has emerged as a significant tool in the study of P2X4 receptor (P2X4R) signaling, particularly in the context of neuroinflammation and ischemic stroke.[1] Its validation relies on a series of functional assays designed to characterize its potency, selectivity, and in vivo efficacy. This guide outlines the key experimental approaches and provides a comparative analysis with other known P2X4R antagonists.

Comparative Efficacy of P2X4R Antagonists

The primary measure of a P2X4R antagonist's potency is its half-maximal inhibitory concentration (IC50), determined through in vitro functional assays. MRS4719 demonstrates high potency, positioning it as a leading candidate for therapeutic development. A comparison with other notable P2X4R antagonists is summarized below.

CompoundTargetIC50 (µM)Assay System
MRS4719 human P2X4R0.503 [Ca2+]i influx in hP2X4R-HEK cells
MRS4596human P2X4R1.38[Ca2+]i influx in hP2X4R-HEK cells
5-BDBDhuman P2X4R~0.5[Ca2+]i influx in hP2X4R-HEK293 cells
5-BDBDrat P2X4R0.75Electrophysiology in rat P2X4R-expressing cells[2][3]
NP-1815-PXhuman P2X4R~0.25[Ca2+]i influx in hP2X4R-1321N1 cells[4]
BX430human P2X4R0.54Electrophysiology in hP2X4R-expressing cells[5]
PSB-12054human P2X4R0.19[Ca2+]i influx in hP2X4R-1321N1 cells[6]
PSB-12062human P2X4R0.93[Ca2+]i influx in hP2X4R-1321N1 cells[6]
BAY-1797human P2X4R0.1In vitro assay[7]
BAY-1797rat P2X4R0.1In vitro assay[4]
BAY-1797mouse P2X4R0.2In vitro assay[4]

In Vivo Validation of Neuroprotective Activity

The therapeutic potential of MRS4719 has been primarily investigated in preclinical models of ischemic stroke, where it has demonstrated significant neuroprotective effects.[1] The standard model for this evaluation is the transient middle cerebral artery occlusion (MCAO) model in mice.

CompoundAnimal ModelDoseKey Findings
MRS4719 Mouse MCAO1.5 mg/kg/daySignificantly reduced infarct volume (59.6±5.3 vs. 27.47±10.23 mm³; p<0.05) in middle-aged mice.[1]
5-BDBDMouse MCAO1 mg/kg P.O. daily x 3 daysSignificantly reduced infarct volume, neurological deficit, and blood-brain barrier permeability.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

P2X4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds and Activates Ca_ion Ca²⁺ P2X4R->Ca_ion Opens Channel Inflam_Activation Inflammasome Activation (e.g., NLRP3) Ca_ion->Inflam_Activation Initiates Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflam_Activation->Cytokine_Release Leads to Neuroinflammation Neuroinflammation Cytokine_Release->Neuroinflammation MRS4719 MRS4719 (Antagonist) MRS4719->P2X4R Blocks

P2X4 Receptor Signaling Pathway and MRS4719 Inhibition.

Calcium_Influx_Assay_Workflow start Start cell_culture Culture HEK293 cells overexpressing hP2X4R start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_culture->dye_loading pre_incubation Pre-incubate cells with MRS4719 or alternative antagonist dye_loading->pre_incubation stimulation Stimulate cells with ATP (P2X4R agonist) pre_incubation->stimulation measurement Measure intracellular calcium concentration via fluorescence intensity stimulation->measurement analysis Analyze data to determine IC50 values measurement->analysis end End analysis->end

Workflow for the In Vitro Calcium Influx Assay.

MCAO_Model_Workflow start Start animal_prep Anesthetize mouse and make a midline neck incision start->animal_prep artery_occlusion Occlude the middle cerebral artery (MCA) with a filament animal_prep->artery_occlusion reperfusion After a defined period (e.g., 60 min), withdraw the filament to allow reperfusion artery_occlusion->reperfusion drug_admin Administer MRS4719 or alternative antagonist subcutaneously reperfusion->drug_admin assessment After a set period (e.g., 3 days), assess neurological deficit and measure infarct volume drug_admin->assessment end End assessment->end

Workflow for the In Vivo MCAO Stroke Model.

Experimental Protocols

Intracellular Calcium ([Ca²⁺]i) Influx Assay

This assay is the primary in vitro method for quantifying the antagonistic activity of compounds like MRS4719 on the P2X4 receptor.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably overexpressing the human P2X4 receptor (hP2X4R) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.

2. Dye Loading:

  • The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).

  • Cells are then incubated in the dark with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for a specified time (typically 30-60 minutes). This allows the dye to enter the cells.

3. Compound Incubation:

  • After dye loading, cells are washed again to remove excess extracellular dye.

  • A solution containing MRS4719 or an alternative antagonist at various concentrations is added to the wells.

  • The plate is incubated for a predetermined period to allow the compound to interact with the P2X4 receptors.

4. Stimulation and Measurement:

  • The 96-well plate is placed in a fluorescence plate reader.

  • An automated injection system adds a solution of adenosine triphosphate (ATP), a natural agonist of P2X4R, to each well to stimulate the receptors.

  • The fluorescence intensity in each well is measured immediately before and after the addition of ATP. An increase in fluorescence indicates an influx of calcium into the cells.

5. Data Analysis:

  • The change in fluorescence intensity is proportional to the intracellular calcium concentration.

  • The inhibitory effect of the antagonist is calculated by comparing the fluorescence change in treated wells to that in control wells (no antagonist).

  • The IC50 value is determined by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.

Transient Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model is crucial for evaluating the neuroprotective efficacy of MRS4719 in a setting that mimics human ischemic stroke.

1. Animal Preparation:

  • A mouse is anesthetized, and its body temperature is maintained at 37°C.

  • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

2. Occlusion Procedure:

  • The ECA is carefully dissected and ligated distally.

  • A small incision is made in the ECA, and a coated filament is inserted and advanced through the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.

3. Reperfusion:

  • After a specific period of occlusion (e.g., 60 minutes), the filament is carefully withdrawn to allow blood flow to be restored to the MCA territory (reperfusion).

4. Drug Administration:

  • Following the surgery, MRS4719 or a vehicle control is administered to the mice, typically via subcutaneous injection, at a predetermined dose and frequency (e.g., 1.5 mg/kg/day for 3 days).

5. Assessment of Outcome:

  • After a set post-operative period (e.g., 3 days), the animals are euthanized.

  • The brains are removed and sectioned.

  • The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) tissue white.

  • The infarct volume is then quantified using image analysis software.

  • Neurological deficit scores can also be assessed at various time points to evaluate functional recovery.

References

Comparative

Assessing the Specificity of MRS4719 in Primary Cells: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the P2X4 receptor antagonist MRS4719 with alternative compounds, focusing on its specificity in primary cells...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2X4 receptor antagonist MRS4719 with alternative compounds, focusing on its specificity in primary cells. The information is intended to assist researchers in selecting the most appropriate tool for their studies of P2X4 receptor function.

Introduction to MRS4719

MRS4719 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] P2X4 receptors are implicated in various physiological and pathological processes, including neuroinflammation, chronic pain, and ischemic stroke.[1][3] MRS4719 has demonstrated neuroprotective effects in preclinical models of ischemic stroke and has been shown to inhibit ATP-induced calcium influx in primary human monocyte-derived macrophages, confirming its activity on endogenously expressed P2X4 receptors.[1][3][4][5]

Comparative Analysis of P2X4 Receptor Antagonists

The specificity of a pharmacological tool is paramount for the accurate interpretation of experimental results. This section compares the potency and selectivity of MRS4719 with other commonly used P2X4 receptor antagonists: NP-1815-PX, 5-BDBD, and BX430.

Potency and Selectivity Profile

The following table summarizes the available quantitative data for the inhibitory activity (IC50) of each compound on the human P2X4 receptor and their selectivity against other purinergic receptor subtypes.

CompoundPrimary TargethP2X4 IC50 (µM)Selectivity Profile (IC50 or % inhibition @ concentration in µM)
MRS4719 hP2X40.503[1][5]Highly selective vs. hP2X1, hP2X2/3, hP2X3[1][4][5] (Quantitative data against a broad panel of P2Y receptors is not readily available in the public domain)
NP-1815-PX hP2X40.26>30 µM for hP2X1, rP2X3, hP2X2/3, hP2X7; 7.3 µM for hP2X2
5-BDBD rP2X40.75No significant effect on rP2X2a, rP2X2b, rP2X7 at 10 µM. Partial inhibition of rP2X1 (13%) and rP2X3 (35%) at 10 µM.[6]
BX430 hP2X40.54[7]No functional impact on hP2X1, hP2X2, hP2X3, hP2X5, hP2X7 at 10-100x its IC50.[7] Note: Species-dependent; no effect on rat and mouse P2X4.[7]

Key Observations:

  • MRS4719 and NP-1815-PX exhibit high potency for the human P2X4 receptor.

  • BX430 is also a potent antagonist for the human P2X4 receptor and displays high selectivity against other tested P2X subtypes. However, its species-specific activity is a critical consideration.

  • 5-BDBD is a potent antagonist of the rat P2X4 receptor but shows some cross-reactivity with P2X1 and P2X3 receptors at higher concentrations.

  • While MRS4719 is reported to be highly selective, comprehensive quantitative data on its activity against a wide range of P2Y receptors is not as readily available as for some of the other compounds.

Experimental Methodologies

The following sections describe the general experimental protocols used to assess the specificity of P2X4 receptor antagonists in primary cells.

Primary Cell Isolation and Culture

Primary Human Monocyte-Derived Macrophages:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Purify monocytes from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

  • Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and M-CSF (Macrophage Colony-Stimulating Factor) for 5-7 days to differentiate them into macrophages.

Primary Mouse Peritoneal Macrophages: [8]

  • Elicit macrophage recruitment by intraperitoneal injection of a sterile eliciting agent (e.g., thioglycollate broth) into mice.

  • After 3-4 days, euthanize the mice and harvest the peritoneal cavity with cold phosphate-buffered saline (PBS).

  • Centrifuge the peritoneal lavage fluid to pellet the cells.

  • Resuspend the cells in DMEM supplemented with 10% FBS and penicillin/streptomycin and plate them in culture dishes.

  • Allow the macrophages to adhere for 2-4 hours, then wash away non-adherent cells.

Calcium Influx Assay

This assay is a common method to determine the inhibitory activity of antagonists on P2X4 receptors, which are calcium-permeable channels.

General Protocol:

  • Cell Plating: Seed primary macrophages into 96-well black, clear-bottom plates and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove extracellular dye.

  • Compound Incubation: Add the P2X4 receptor antagonist (e.g., MRS4719) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader. Record baseline fluorescence, then inject a P2X4 receptor agonist (e.g., ATP) and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition reflects the influx of calcium. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Primary Cell Isolation and Culture Blood Sample Blood Sample Ficoll Gradient Ficoll Gradient Centrifugation Blood Sample->Ficoll Gradient PBMCs PBMCs Ficoll Gradient->PBMCs Monocyte Isolation Monocyte Isolation (e.g., CD14 MACS) PBMCs->Monocyte Isolation Monocytes Monocytes Monocyte Isolation->Monocytes Macrophage Differentiation Macrophage Differentiation (with M-CSF) Monocytes->Macrophage Differentiation Primary Macrophages Primary Macrophages Macrophage Differentiation->Primary Macrophages

Isolation of Primary Human Macrophages.

G cluster_1 Calcium Influx Assay Workflow Plate Cells Plate Primary Macrophages in 96-well plate Load Dye Load with Calcium Dye (e.g., Fluo-4 AM) Plate Cells->Load Dye Wash Wash to remove extracellular dye Load Dye->Wash Add Antagonist Incubate with MRS4719 or alternative Wash->Add Antagonist Measure Fluorescence Measure Fluorescence (Baseline) Add Antagonist->Measure Fluorescence Add Agonist Add P2X4 Agonist (e.g., ATP) Measure Fluorescence->Add Agonist Measure Fluorescence Post-Agonist Measure Fluorescence (Post-stimulation) Add Agonist->Measure Fluorescence Post-Agonist Data Analysis Data Analysis (IC50 determination) Measure Fluorescence Post-Agonist->Data Analysis G cluster_2 P2X4 Receptor Signaling Pathway ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_Influx Ca²⁺ Influx P2X4R->Ca_Influx MRS4719 MRS4719 MRS4719->P2X4R Blocks Downstream Downstream Signaling (e.g., Inflammation, Neurotransmission) Ca_Influx->Downstream

References

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